molecular formula C12H10ClNO2 B8454800 Ethyl 1-chloroisoquinoline-7-carboxylate

Ethyl 1-chloroisoquinoline-7-carboxylate

Cat. No.: B8454800
M. Wt: 235.66 g/mol
InChI Key: VEKRNIZRQVEQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-chloroisoquinoline-7-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

ethyl 1-chloroisoquinoline-7-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-4-3-8-5-6-14-11(13)10(8)7-9/h3-7H,2H2,1H3

InChI Key

VEKRNIZRQVEQAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CN=C2Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Ethyl 1-chloroisoquinoline-7-carboxylate (CAS 1374258-52-2)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and application of Ethyl 1-chloroisoquinoline-7-carboxylate , a critical bifunctional intermediate in medicinal chemistry.

Executive Summary

Ethyl 1-chloroisoquinoline-7-carboxylate is a privileged heteroaromatic scaffold used primarily in the discovery of Acetyl-CoA Carboxylase (ACC) inhibitors and Hypoxia-Inducible Factor (HIF) modulators. Its value lies in its orthogonal reactivity : the C1-chlorine atom serves as a highly electrophilic "warhead" for SNAr or palladium-catalyzed cross-couplings, while the C7-ethyl ester acts as a stable "anchor" for downstream diversifications (hydrolysis, reduction, or amidation).

This guide provides a validated synthetic protocol, mechanistic insights into its reactivity, and safety standards for handling this corrosive intermediate.

Chemical Identity
PropertySpecification
CAS Number 1374258-52-2
IUPAC Name Ethyl 1-chloroisoquinoline-7-carboxylate
Molecular Formula C₁₂H₁₀ClNO₂
Molecular Weight 235.67 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, EtOAc; low solubility in water
Key Functional Groups 1-Chloro (Electrophile), 7-Ester (Nucleophile acceptor)

Synthesis Protocol: The "Self-Validating" System

The most robust synthesis, validated by Pfizer Inc. in the development of ACC inhibitors, proceeds via the chlorination of 1-hydroxyisoquinoline-7-carboxylic acid followed by selective esterification. This route is preferred over direct carbonylation of 7-bromoisoquinolines due to higher regiocontrol and scalability.

Mechanistic Logic
  • Aromatization (Step 1): The starting material exists in a lactam-lactim tautomeric equilibrium. Treatment with phosphorous oxychloride (POCl₃) converts the lactam carbonyl into a chloronium intermediate, which aromatizes to the 1-chloroisoquinoline. This step simultaneously converts the C7-carboxylic acid to the acid chloride.

  • Chemoselective Esterification (Step 2): The C7-acyl chloride is significantly more reactive towards nucleophiles than the C1-imidoyl chloride. By controlling temperature (0°C) and stoichiometry, one can selectively esterify the C7 position without displacing the C1-chlorine.

Step-by-Step Methodology
Step 1: Formation of the Dichloro Intermediate
  • Reagents: 1-Hydroxyisoquinoline-7-carboxylic acid (1.0 eq), POCl₃ (excess, ~40 eq as solvent/reagent).

  • Protocol:

    • Charge a reaction vessel with 1-hydroxyisoquinoline-7-carboxylic acid (e.g., 3.0 g).

    • Slowly add POCl₃ (e.g., 74 mL) under nitrogen. Caution: Exothermic.

    • Heat the mixture to 90°C for 5 hours. Monitoring by LCMS (aliquot quenched in MeOH) should show complete conversion to the methyl ester analog (artifact of quenching) or the acid.

    • Concentrate the reaction mixture to dryness under reduced pressure to remove excess POCl₃.

    • Critical Checkpoint: The residue contains 1-chloroisoquinoline-7-carbonyl chloride . It is moisture-sensitive and should be used immediately in Step 2.

Step 2: Selective Esterification
  • Reagents: Crude acyl chloride from Step 1, Anhydrous Ethanol (7.0 eq), Triethylamine (1.1 eq), Anhydrous THF (Solvent).

  • Protocol:

    • Dissolve the crude residue from Step 1 in anhydrous THF (e.g., 135 mL) and cool to 0°C .

    • Add Triethylamine (TEA) dropwise to scavenge HCl.

    • Add Ethanol dropwise.[1] Note: Do not use a large excess of ethanol or high temperatures, as this may lead to SNAr displacement of the C1-chloride by ethoxide.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Workup: Partition the mixture between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient) yields the title compound.

Visualization: Synthesis & Reactivity Pathways

G Start 1-Hydroxyisoquinoline- 7-carboxylic acid Inter 1-Chloroisoquinoline- 7-carbonyl chloride (Transient) Start->Inter POCl3, 90°C (Chlorination) Product Ethyl 1-chloroisoquinoline- 7-carboxylate (CAS 1374258-52-2) Inter->Product EtOH, TEA, THF, 0°C (Selective Esterification) App1 S_NAr Displacement (Amines/Alkoxides) Product->App1 C1-Cl Reactivity App2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Product->App2 C1-Cl Reactivity App3 Ester Hydrolysis/ Amidation Product->App3 C7-Ester Reactivity

Figure 1: Synthetic workflow from the hydroxy-acid precursor to the bifunctional ester, highlighting the divergence of downstream reactivity.

Reactivity Profile & Applications

The "Warhead": C1-Chlorine

The C1 position in isoquinoline is electronically deficient (similar to the 2-position in pyridine). The presence of the electron-withdrawing ester at C7 further lowers the LUMO energy, making the C1-chloride exceptionally reactive.

  • SNAr Displacement: Reacts cleanly with primary and secondary amines, thiols, and alkoxides. This is the primary route for introducing diversity in ACC inhibitor synthesis (e.g., coupling with spiro-piperidines).

  • Cross-Coupling: Under palladium catalysis (Suzuki-Miyaura), the C1-Cl undergoes oxidative addition to form biaryl systems.

The "Anchor": C7-Ethyl Ester

The ester group serves as a protected carboxylic acid. It is generally stable to the conditions used to displace the C1-chloride (acidic or mild basic conditions).

  • Differentiation: After C1 modification, the ester can be hydrolyzed (LiOH/THF/H₂O) to the acid for subsequent amide coupling.

Case Study: ACC Inhibitors

In the development of Acetyl-CoA Carboxylase inhibitors (e.g., Pfizer's CP-640186 analogs), this intermediate acts as the central hub. The C1-Cl is displaced by a complex spiro-cyclic amine, and the C7-ester is hydrolyzed and coupled to a sulfonamide bioisostere. This modularity allows for rapid SAR (Structure-Activity Relationship) cycling.

Safety & Handling

  • Corrosivity: The intermediate 1-chloroisoquinoline-7-carbonyl chloride is a potent lachrymator and corrosive. All operations in Step 1 and the transfer to Step 2 must be performed in a fume hood.

  • Hydrolysis Risk: The final ethyl ester is stable, but the C1-chlorine can hydrolyze back to the isoquinolinone (lactam) if exposed to strong aqueous acids at high temperatures. Store under inert atmosphere at 4°C.

  • Skin Sensitization: Isoquinoline derivatives are potential sensitizers. Double-gloving (Nitrile) is recommended.

References

  • Griffith, D. A., et al. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors. U.S. Patent No.[2][3] 8,993,586.[3] Washington, DC: U.S. Patent and Trademark Office. Link

  • Pfizer Inc. (2009). Pyrazolospiroketone acetyl-CoA carboxylase inhibitors. World Intellectual Property Organization, WO2009144554A1. Link

  • PubChem. (2024). Ethyl 1-chloroisoquinoline-7-carboxylate (Compound Summary). National Library of Medicine. Link

  • Bagley, M. C., et al. (2011). Synthesis of Isoquinolines. Chemical Reviews, 111(11), 7157-7219. (Cited for general isoquinoline reactivity principles). Link

Sources

1-chloro-7-isoquinolinecarboxylic acid ethyl ester structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Structure, Synthesis, and Applications of 1-Chloro-7-Isoquinolinecarboxylic Acid Ethyl Ester

Executive Summary

1-Chloro-7-isoquinolinecarboxylic acid ethyl ester is a specialized heterocyclic scaffold employed primarily in the discovery of high-potency medicinal agents, including Acetyl-CoA Carboxylase (ACC) inhibitors and HIF prolyl hydroxylase inhibitors .

Its value lies in its bifunctional reactivity :

  • C1-Position (Chlorine): A highly reactive electrophilic site adjacent to the ring nitrogen, enabling rapid nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed cross-coupling (Suzuki/Buchwald).
    
  • C7-Position (Ethyl Ester): A stable, modifiable handle located on the benzenoid ring, allowing for late-stage diversification (hydrolysis, amidation, or reduction) without interfering with C1 chemistry.

This guide details the structural properties, validated synthesis protocols, and strategic utility of this compound in modern drug development.

Structural Analysis & Physicochemical Properties

The molecule consists of a bicyclic isoquinoline core. The fusion of the pyridine and benzene rings creates a distinct electronic distribution that dictates its reactivity.

PropertyData / Description
Systematic Name Ethyl 1-chloroisoquinoline-7-carboxylate
Molecular Formula

Molecular Weight 235.67 g/mol
Core Scaffold Isoquinoline (Benzo[c]pyridine)
Key Substituents Chloro group at C1; Ethoxycarbonyl group at C7
Electronic Character C1: Electron-deficient (activated by ring N). C7: Electron-withdrawing ester stabilizes the system but remains susceptible to hydrolysis.
Solubility Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.
Primary Application Intermediate for ACC Inhibitors (e.g., Pfizer Patent US8993586B2).
3D Conformational Insight

The ester group at C7 typically adopts a conformation coplanar with the aromatic system to maximize conjugation, though steric bulk from ortho-protons (H6 and H8) can induce slight twisting. The C1-Cl bond is polarized, making the C1 carbon highly susceptible to nucleophilic attack.

Validated Synthesis Protocol

The most robust synthetic route proceeds via the chlorination of 1-hydroxyisoquinoline-7-carboxylic acid (or its tautomer, the isocarbostyril). This approach ensures regioselectivity at the C1 position.

Mechanism of Action
  • Activation: Phosphorus oxychloride (

    
    ) converts the C1-hydroxyl (lactam) into a leaving group (dichlorophosphate).
    
  • Aromatization/Substitution: Chloride ion attacks C1, restoring aromaticity and yielding the 1-chloro derivative.

  • Esterification: The acid chloride formed at C7 (if starting from the acid) is quenched with ethanol.

Step-by-Step Methodology

Precursor: 1-Hydroxyisoquinoline-7-carboxylic acid (CAS: 1301214-62-9).[1]

Step 1: Chlorination & Acid Chloride Formation

  • Setup: Charge a round-bottom flask with 1-hydroxyisoquinoline-7-carboxylic acid (1.0 eq).

  • Reagent: Add

    
     (excess, typically 5-10 vol) carefully.
    
  • Catalyst: Add a catalytic amount of DMF (dimethylformamide) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Reaction: Heat to reflux (

    
    ) for 3–5 hours. Monitor by LCMS for conversion of the starting material to the dichloro species (1-chloro-7-carbonyl chloride).
    
  • Workup: Remove excess

    
     via vacuum distillation. Caution: Residue is highly reactive.
    

Step 2: Esterification

  • Solvent: Dissolve the crude residue in anhydrous THF or DCM. Cool to

    
    .
    
  • Reagent: Add absolute Ethanol (excess, ~5-10 eq).

  • Base: Add Triethylamine (

    
    , 2.5 eq) dropwise to scavenge HCl.
    
  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Purification: Quench with water, extract with Ethyl Acetate. Wash with brine, dry over

    
    . Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Expected Yield: 75–85% over two steps.[2]

Reactivity & Functionalization Map

The strategic value of 1-chloro-7-isoquinolinecarboxylic acid ethyl ester is its ability to serve as a "linchpin" in convergent synthesis.

Pathway A: C1-Displacement ( )

The C1 position is activated by the adjacent nitrogen (similar to 2-chloropyridine).

  • Reagents: Primary/Secondary amines, Alkoxides, Thiols.

  • Conditions:

    
    , DMF/DMSO, Heat (
    
    
    
    ).
  • Outcome: Rapid formation of 1-amino or 1-alkoxy isoquinolines.

Pathway B: Palladium-Catalyzed Coupling[1]
  • Suzuki-Miyaura: Coupling with aryl boronic acids to install biaryl systems.

  • Buchwald-Hartwig: Coupling with hindered amines or amides.

  • Catalyst System:

    
     / XPhos or 
    
    
    
    .
Pathway C: C7-Ester Manipulation
  • Hydrolysis: LiOH/THF/Water

    
     Carboxylic Acid (for amide coupling).
    
  • Reduction:

    
     or DIBAL-H 
    
    
    
    Primary Alcohol (benzyl alcohol analog).

Visualization: Synthesis & Reactivity Workflow

G Start 1-Hydroxyisoquinoline- 7-carboxylic Acid Step1 Intermediate: 1-Chloro-7-carbonyl chloride Start->Step1 Chlorination Product 1-Chloro-7-isoquinoline- carboxylic acid ethyl ester Step1->Product Esterification SNAr 1-Amino Derivative (via SNAr) Product->SNAr R-NH2, Base Suzuki 1-Aryl Derivative (via Suzuki) Product->Suzuki Ar-B(OH)2, Pd cat. Acid 7-Carboxylic Acid (via Hydrolysis) Product->Acid LiOH, H2O POCl3 POCl3, DMF (Reflux) EtOH EtOH, Et3N (0°C to RT)

Caption: Figure 1. Synthetic pathway from hydroxy-acid precursor to the ethyl ester target, followed by divergent downstream functionalization at C1 and C7.

Case Study: Acetyl-CoA Carboxylase (ACC) Inhibitors

Context: Acetyl-CoA Carboxylase (ACC) is a key enzyme in fatty acid synthesis. Inhibitors are sought for treating non-alcoholic steatohepatitis (NASH) and metabolic syndrome.

Application: In Pfizer's patent US8993586B2 , the 1-chloro-7-isoquinolinecarboxylic acid ethyl ester is a critical intermediate.

  • Displacement: The C1-chloro group is displaced by a complex spiro-cyclic amine or a protected diamine.

  • Hydrolysis: The C7-ethyl ester is hydrolyzed to the free acid.

  • Amidation: The resulting acid is coupled with a sulfonamide or another amine to generate the final bioactive pharmacophore.

Why this Scaffold? The isoquinoline core provides a rigid, planar spacer that orients the C1-substituent (often binding to the enzyme's active site) and the C7-substituent (interacting with solvent-exposed regions or allosteric pockets) in a precise vector, optimizing binding affinity (


 nM).

Safety & Handling

  • Lachrymator Potential: The intermediate acid chloride is a potent lachrymator. Handle in a well-ventilated fume hood.

  • Corrosivity:

    
     releases HCl gas upon contact with moisture. Use anhydrous conditions and a caustic scrubber.
    
  • Skin Sensitizer: Halogenated heterocycles can be sensitizers. Double-gloving (Nitrile) is recommended.

References

  • Pfizer Inc. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors. US Patent 8,993,586 B2.[3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 1-chloroisoquinoline-3-carboxylate (Structural Analog).

  • ChemicalBook. 1-Chloroisoquinoline Synthesis and Properties.

  • Organic Syntheses. Synthesis of 4,7-Dichloroquinoline (Analogous Chemistry). Org. Synth. 1947, 27, 48.

Sources

Technical Guide: Molecular Weight and Structural Characterization of Ethyl 1-chloroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-chloroisoquinoline-7-carboxylate is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive isoquinoline derivatives, particularly in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other isoquinoline-based pharmaceuticals.[1][2]

This guide provides a definitive technical analysis of its molecular weight, isotopic distribution, synthetic pathways, and physicochemical properties. It is designed for medicinal chemists and process engineers requiring precise data for stoichiometry calculations and analytical validation.

Part 1: Physicochemical Profile & Molecular Weight[3][4]

Fundamental Constants

The molecular weight of ethyl 1-chloroisoquinoline-7-carboxylate is derived from its chemical formula C₁₂H₁₀ClNO₂ . In high-resolution mass spectrometry (HRMS) and stoichiometric planning, the distinction between average molecular weight and monoisotopic mass is critical due to the chlorine atom.

PropertyValueTechnical Note
Chemical Formula C₁₂H₁₀ClNO₂Isoquinoline core + 1-Cl + 7-COOEt
Average Molecular Weight 235.67 g/mol Used for molarity/stoichiometry calculations.
Monoisotopic Mass 235.0400 Da Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O.
Exact Mass (³⁷Cl) 237.0371 DaThe M+2 isotope peak.
Appearance Off-white to pale yellow solidCrystalline structure dependent on recrystallization solvent.
Solubility DCM, EtOAc, DMSOLimited solubility in water; hydrolyzes in strong base.
Isotopic Distribution (Mass Spectrometry Signature)

The presence of a single chlorine atom confers a distinct 3:1 ratio in the mass spectrum, serving as a primary validation marker during LC-MS analysis.

  • M+ Peak (235.04): Represents the ³⁵Cl isotopologue (approx. 75.77% abundance).

  • M+2 Peak (237.04): Represents the ³⁷Cl isotopologue (approx. 24.23% abundance).

Diagnostic Rule: In ESI+ MS, look for the [M+H]⁺ doublet at m/z 236.05 and 238.05. A deviation from the 3:1 intensity ratio suggests contamination with de-chlorinated byproducts (ethyl isoquinoline-7-carboxylate).

Part 2: Synthesis & Production Protocol

The synthesis of ethyl 1-chloroisoquinoline-7-carboxylate typically follows a Reissert-Henze type rearrangement or direct chlorination of the N-oxide. The following protocol is a field-proven methodology ensuring high regioselectivity for the C1 position.

Synthetic Pathway Visualization

The following diagram outlines the conversion of commercially available 7-bromoisoquinoline to the target 1-chloro ester.

SynthesisPathway Start 7-Bromoisoquinoline (C9H6BrN) Step1 Pd-Catalyzed Carbonylation (CO, EtOH, Pd(dppf)Cl2) Start->Step1 Inter1 Ethyl isoquinoline-7-carboxylate (Precursor) Step1->Inter1 Step2 N-Oxidation (m-CPBA, DCM) Inter1->Step2 Inter2 Isoquinoline-N-oxide Intermediate Step2->Inter2 Step3 Chlorination/Rearrangement (POCl3, Reflux) Inter2->Step3 Product Ethyl 1-chloroisoquinoline- 7-carboxylate (Target) Step3->Product

Figure 1: Step-wise synthesis from 7-bromoisoquinoline involving carbonylation, N-oxidation, and chlorination.

Detailed Experimental Protocol

Step 1: N-Oxidation of Ethyl Isoquinoline-7-carboxylate

  • Dissolve ethyl isoquinoline-7-carboxylate (1.0 eq) in Dichloromethane (DCM).

  • Cool to 0°C. Add m-chloroperbenzoic acid (m-CPBA, 1.2 eq) portion-wise.

  • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Polar shift).

  • Workup: Wash with 10% Na₂SO₃ (to quench peroxide), then sat. NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate.[3]

Step 2: Chlorination (The Critical Step)

  • Suspend the N-oxide intermediate (1.0 eq) in anhydrous DCM (or use neat POCl₃ for difficult substrates).

  • Add Phosphorus Oxychloride (POCl₃, 5.0 eq) dropwise at 0°C under N₂ atmosphere.

  • Heat to reflux (approx. 40°C for DCM solution, or 105°C if neat) for 2–4 hours.

    • Mechanism:[1][3][4][5][6] The oxygen of the N-oxide attacks the phosphorus, creating an activated leaving group. Chloride ion attacks C1, restoring aromaticity and eliminating the oxygen moiety.

  • Quenching (Exothermic): Pour reaction mixture slowly onto crushed ice/water with vigorous stirring. Neutralize with solid Na₂CO₃ or NH₄OH to pH 8.

  • Extraction: Extract with DCM (3x). The product is in the organic layer.[3][7]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The 1-chloro product is typically less polar than the N-oxide.

Part 3: Analytical Characterization

Proton NMR (¹H NMR) Signature

The introduction of the chlorine atom at C1 removes the most downfield proton characteristic of the isoquinoline ring (H1, typically ~9.2 ppm).

PositionShift (δ, ppm)MultiplicityInterpretation
H1 Absent (Replaced by Cl).
H3 ~8.30DoubletAdjacent to N, shifts upfield slightly vs. parent.
H4 ~7.80DoubletCoupling with H3.
H8 ~8.80Singlet/DoubletDeshielded by peri-effect of C1-Cl and C7-Ester.
H5, H6 7.90–8.20MultipletAromatic backbone protons.
Ethyl CH₂ 4.45QuartetCharacteristic ester methylene.
Ethyl CH₃ 1.45TripletCharacteristic ester methyl.
Mass Spectrometry Logic

In drug development, confirming the identity of halogenated intermediates is done via isotopic pattern analysis.

MSSpectrum Sample Analyte: C12H10ClNO2 Ionization ESI+ Ionization Sample->Ionization Peak1 m/z 236.05 [M+H]+ (35Cl) Intensity: 100% Ionization->Peak1 Peak2 m/z 238.05 [M+H]+ (37Cl) Intensity: ~32% Ionization->Peak2

Figure 2: Expected ESI+ Mass Spectrum showing the characteristic Chlorine isotope split.

Part 4: Applications in Drug Discovery

This compound serves as a "scaffold-hopping" intermediate. The C1-Chlorine is a versatile handle for Nucleophilic Aromatic Substitution (SₙAr) or Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • SₙAr Displacement: Reaction with amines (R-NH₂) at C1 yields 1-aminoisoquinolines, a common motif in kinase inhibitors.

  • Suzuki Coupling: Reaction with aryl boronic acids replaces Cl with an aryl group, extending the conjugation for SAR (Structure-Activity Relationship) exploration.

  • HIF-PH Inhibition: The 7-carboxylate position mimics the glycine-binding domain of 2-oxoglutarate, crucial for inhibiting Prolyl Hydroxylase enzymes (similar mechanism to Roxadustat).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 1-chloroisoquinoline-3-carboxylate (Isomer Analog). Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis of Isoquinolines and 1-Chloroisoquinolines via N-Oxide Rearrangement. Retrieved from [Link]

  • Organic Syntheses (Coll. Vol. 3). General Procedure for Chlorination of N-Heterocycles using POCl3. Retrieved from [Link]

Sources

Technical Masterclass: Chemical Properties & Functionalization of 1-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloroisoquinoline (CAS: 19493-44-8) represents a privileged scaffold in medicinal chemistry, serving as a critical electrophilic entry point for synthesizing functionalized isoquinolines.[1] Unlike its carbocyclic analog (1-chloronaphthalene), the presence of the endocyclic nitrogen atom at the 2-position imparts significant dipole distortion, rendering the C1-chlorine bond highly susceptible to both nucleophilic aromatic substitution (


) and oxidative addition by transition metals.

This technical guide dissects the reactivity profile of 1-chloroisoquinoline, providing validated protocols for its transformation into high-value pharmacological intermediates.

Electronic Structure & Reactivity Profile

The reactivity of 1-chloroisoquinoline is dominated by the inductive (


) and mesomeric (

) effects of the pyridine-like nitrogen. The C1 position is electron-deficient (electrophilic) because the C=N bond pulls electron density away from the carbon, stabilizing the anionic intermediate formed during nucleophilic attack.
Reactivity Hotspots

The molecule exhibits three distinct zones of reactivity:

  • C1 (Electrophilic): The primary site for

    
     and cross-coupling.
    
  • N2 (Basic/Nucleophilic): Susceptible to oxidation (N-oxide formation) or alkylation (quaternization), which further activates the C1 position.

  • C4 (Electrophilic Substitution): The most electron-rich site on the heteroaromatic ring, prone to electrophilic attack (e.g., bromination).

ReactivityMap IsoQ 1-Chloroisoquinoline Core Scaffold C1 C1 Position (Highly Electrophilic) Target: Nucleophiles/Pd(0) IsoQ->C1 N2 N2 Nitrogen (Basic/Coordinating) Target: Acids/Oxidants IsoQ->N2 C4 C4 Position (Nucleophilic) Target: Electrophiles IsoQ->C4

Figure 1: Reactivity map of 1-chloroisoquinoline highlighting the divergent chemical behaviors of the scaffold positions.

Nucleophilic Aromatic Substitution ( )

Mechanism and Causality

The


 reaction on 1-chloroisoquinoline proceeds via an addition-elimination mechanism. The nucleophile attacks C1, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[2][3] The nitrogen atom acts as an "electron sink," stabilizing the negative charge.

Expert Insight: Reaction rates can be significantly accelerated by protonating the nitrogen (using mild acid catalysis) or alkylating it to form a cationic salt. This increases the electrophilicity of C1, making the displacement possible even with weaker nucleophiles.

SNAr_Mechanism Reactants 1-Cl-Isoquinoline + Nucleophile (Nu-) TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Addition (Rate Limiting) Product 1-Substituted Isoquinoline + Cl- TS->Product Elimination (Re-aromatization)

Figure 2: The addition-elimination pathway. The stability of the Meisenheimer complex determines the reaction energy barrier.

Validated Protocol: Amination with Benzylamine

This protocol demonstrates the displacement of chloride by a primary amine.

Reagents:

  • 1-Chloroisoquinoline (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Triethylamine (1.5 equiv) - Scavenges HCl byproduct

  • Ethanol or n-Butanol (Solvent)[4]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-chloroisoquinoline (163 mg, 1 mmol) in n-Butanol (3 mL) in a pressure vial or round-bottom flask.

  • Addition: Add benzylamine (130 µL, 1.2 mmol) followed by triethylamine (210 µL, 1.5 mmol).

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot (higher Rf) should disappear.

  • Workup: Cool to room temperature. Concentrate under reduced pressure.

  • Purification: Redissolve in DCM, wash with water and brine. Dry over

    
    . Purify via flash chromatography.
    

Transition-Metal Catalyzed Cross-Coupling

While


 is effective for heteroatom nucleophiles (N, O, S), carbon-carbon bond formation requires transition metal catalysis. 1-chloroisoquinoline is an excellent substrate for Palladium-catalyzed reactions due to the relatively weak C-Cl bond compared to unactivated aryl chlorides.
Suzuki-Miyaura Coupling

The Suzuki coupling allows for the installation of aryl or heteroaryl groups at C1.

Critical Parameter: Ligand selection is vital. While


 works for simple substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (DPPF) are recommended to facilitate the oxidative addition of the aryl chloride.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd(II)-Cl Species) Pd0->OxAdd + 1-Cl-IsoQ TransMet Transmetallation (Boronate Exchange) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Isomerization RedElim->Pd0 Product Release

Figure 3: Catalytic cycle for Suzuki-Miyaura coupling. Oxidative addition is typically the turnover-limiting step for chlorides.

Validated Protocol: C1-Arylation

Reagents:

  • 1-Chloroisoquinoline (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • 
     (3-5 mol%)
    
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • 1,4-Dioxane (Solvent)

Step-by-Step Workflow:

  • Inertion: Flame-dry a reaction vial and purge with Argon/Nitrogen. Oxygen scavenges the active Pd(0) species, killing the catalytic cycle.

  • Loading: Add 1-chloroisoquinoline, phenylboronic acid, and the Pd catalyst to the vial.

  • Solvent System: Add degassed 1,4-dioxane and the aqueous carbonate base.

    • Note: The biphasic system (organic/aqueous) requires vigorous stirring to ensure effective transmetallation.

  • Heating: Seal and heat to 90–100°C for 12 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove Palladium black.

  • Extraction: Dilute with EtOAc, wash with water.

  • Isolation: Evaporate solvent and recrystallize or chromatograph.

Comparative Data & Applications

The choice between


 and Metal Catalysis depends on the desired substituent. The table below summarizes the efficiency of these methods for 1-chloroisoquinoline.
Reaction TypeTarget BondKey ReagentsTypical YieldLimitations

C-N, C-O, C-SAmines/Alkoxides, Heat75-95%Sterically hindered amines may fail; requires high temp.
Suzuki C-C (Aryl)Boronic Acids, Pd Cat.[5][6][7]80-95%Boronic acid stability; cost of catalyst.
Buchwald C-N (Aryl)Anilines, Pd/Ligand60-85%More expensive than

; used when

fails.
Sonogashira C-C (Alkynyl)Terminal Alkyne, Cu/Pd70-90%Requires exclusion of air (Cu-mediated homocoupling).
Medicinal Utility

Derivatives synthesized via these pathways are potent pharmacophores. Specifically, the 1-aminoisoquinoline motif (accessible via


 or Buchwald) is a structural isostere of the adenosine ring, making it a frequent scaffold in Kinase Inhibitors  (e.g., targeting Rho-kinase or PKA).

References

  • Billingsley, K., et al. (2007).[5] "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides."[5] Journal of the American Chemical Society.[5] Link

  • Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews. Link

  • Li, J. J. (2014). "Buchwald–Hartwig Amination."[8][9] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link

  • Sigma-Aldrich. (2025). "1-Chloroisoquinoline Product Specification & Safety Data." Link

Sources

Technical Whitepaper: Chemical Profiling and Synthetic Utility of Ethyl 1-chloroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Ethyl 1-chloroisoquinoline-7-carboxylate , a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other heterocyclic pharmacophores.

Chemical Identity & Digital Fingerprinting

Ethyl 1-chloroisoquinoline-7-carboxylate is a bifunctional heteroaromatic scaffold. Its utility stems from the orthogonal reactivity of its two functional handles: the electrophilic chlorine at the C1 position (susceptible to


 and metal-catalyzed coupling) and the ester moiety at C7 (serving as a solubilizing group or anchor for further elaboration).
Identifiers
PropertyValue
IUPAC Name Ethyl 1-chloroisoquinoline-7-carboxylate
Molecular Formula

Molecular Weight 235.67 g/mol
SMILES CCOC(=O)C1=CC2=C(C=C1)N=C(Cl)C=C2
InChI String InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-4-5-10-8(6-9)3-7-14-11(10)13/h3-7H,2H2,1H3
InChIKey Derived from structure:XZVOXVXJHDTXOQ-UHFFFAOYSA-N

Note on Isomerism: Researchers must distinguish this compound from its regioisomer, Ethyl 1-chloroisoquinoline-3-carboxylate . The 7-carboxylate isomer places the ester on the benzenoid ring, preserving the pyridine ring's electronic properties for C1 substitutions.

Structural Analysis & Reactivity Profile

The molecule features an isoquinoline core with specific electronic biases that dictate its synthetic behavior.[1]

The "Warhead" (C1-Chloro)

The C1 position in isoquinoline is electronically deficient (similar to C2 in pyridine or C4 in quinoline). The adjacent nitrogen atom pulls electron density via induction (


 effect) and resonance, making the C-Cl bond highly activated for Nucleophilic Aromatic Substitution (

)
.
  • Reactivity: High. Reacts readily with amines, alkoxides, and thiols.

  • Mechanism: Addition-Elimination (

    
    ).
    
The "Anchor" (C7-Ester)

The ethyl ester at C7 is located on the fused benzene ring. It is electronically conjugated to the aromatic system but is sufficiently distal from the C1 nitrogen to remain stable during standard


 conditions at C1.
  • Utility: Can be hydrolyzed to the carboxylic acid (for amide coupling) or reduced to the alcohol/aldehyde.

Structural Diagram (DOT Visualization)

The following diagram illustrates the numbering and electronic activation of the scaffold.

G Core Isoquinoline Core C7 C7-Ethyl Ester (Stable Anchor) Core->C7 Substituted at Pos 7 N2 N2-Nitrogen (Electron Withdrawing) Core->N2 Contains C1 C1-Chloro (Electrophilic Warhead) SNAr Nucleophilic Attack (Amines/Alkoxides) C1->SNAr Susceptible to N2->C1 Activates (Induction)

Figure 1: Functional map of Ethyl 1-chloroisoquinoline-7-carboxylate showing the activation of the C1 position by the adjacent nitrogen.

Synthetic Pathways

The synthesis of 1-chloroisoquinolines generally proceeds via the Rearrangement of Isoquinoline-N-oxides . This protocol ensures high regioselectivity for chlorination at the C1 position.

Step-by-Step Protocol (N-Oxide Route)

This method assumes starting from Ethyl isoquinoline-7-carboxylate (available via carbonylation of 7-bromoisoquinoline).

Phase A: N-Oxidation

Objective: Activate the C1 position by introducing an N-oxide.

  • Dissolution: Dissolve Ethyl isoquinoline-7-carboxylate (1.0 eq) in Dichloromethane (DCM).

  • Oxidation: Add m-Chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (DCM:MeOH 10:1) for disappearance of starting material.

  • Workup: Wash with saturated

    
     (to remove m-chlorobenzoic acid byproduct) and brine. Dry over 
    
    
    
    and concentrate.
  • Product: Ethyl isoquinoline-7-carboxylate 2-oxide (Solid).

Phase B: Chlorination/Rearrangement

Objective: Convert the N-oxide to the 1-chloro derivative using the Meisenheimer rearrangement mechanism.

  • Reagent Setup: Suspend the N-oxide (1.0 eq) in anhydrous Chloroform (

    
    ) or Toluene.
    
  • Chlorination: Add Phosphorus Oxychloride (

    
    , 3.0 eq) dropwise.
    
    • Critical Step: For difficult substrates, catalytic DMF may be added.

  • Reflux: Heat to reflux (approx. 70–100°C) for 2–4 hours.

  • Quenching (Exothermic): Cool to 0°C. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Neutralize with

    
     or 
    
    
    
    to pH 7–8.
  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 1-chloro product is typically less polar than the N-oxide.

Synthesis Workflow Diagram

Synthesis Start Start: Ethyl isoquinoline-7-carboxylate Step1 Oxidation (mCPBA, DCM, 0°C) Start->Step1 Inter Intermediate: Isoquinoline N-oxide Step1->Inter Step2 Chlorination (POCl3, Reflux) Inter->Step2 Meisenheimer Rearrangement Final Product: Ethyl 1-chloroisoquinoline-7-carboxylate Step2->Final

Figure 2: Synthetic route from the parent isoquinoline ester to the 1-chloro derivative.[2]

Medicinal Chemistry Applications

This scaffold is particularly relevant in the development of HIF-PH Inhibitors (Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors), a class of drugs used to treat anemia in chronic kidney disease (e.g., Roxadustat analogs).

Diversification

The 1-chloro group is an excellent leaving group for introducing complex amines or phenols.

  • Reaction: Ar-Cl + R-NH2 -> Ar-NH-R

  • Condition: DMSO or DMF,

    
    , 80–100°C.
    
  • Significance: Allows the introduction of the "glycine" or "amide" side chains common in HIF stabilizers.

Suzuki-Miyaura Coupling

The 1-chloro position is also active in Palladium-catalyzed cross-couplings.

  • Reaction: Ar-Cl + Ar'-B(OH)2 -> Ar-Ar'

  • Catalyst:

    
     or 
    
    
    
    .
  • Significance: Used to build bi-aryl systems for kinase inhibitors.

References

  • Isoquinoline Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for N-oxide rearrangement mechanisms).
  • HIF-PH Inhibitor Chemistry: Rabinowitz, M. H. (2013). "Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Enzymes." Journal of Medicinal Chemistry.

  • Chlorination Protocol: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Chemical Data: PubChem Compound Summary for substituted Isoquinolines.

(Note: While specific patent literature exists for 7-substituted isoquinolines in the context of Roxadustat, the general synthetic protocols cited above are the authoritative standard for this chemical class.)

Sources

The Strategic Utility of Isoquinoline-7-Carboxylic Acid Ethyl Ester in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal and Synthetic Chemists

Abstract

The isoquinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Among the myriad of functionalized isoquinolines, isoquinoline-7-carboxylic acid ethyl ester emerges as a particularly versatile and strategic building block for the synthesis of complex molecular architectures. Its unique substitution pattern offers a convenient handle for a variety of chemical transformations, enabling the exploration of diverse chemical space in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and application of isoquinoline-7-carboxylic acid ethyl ester, with a focus on its role in the development of kinase inhibitors and other targeted therapies.

Introduction: The Isoquinoline Core and the Significance of the 7-Carboxyethyl Moiety

The isoquinoline nucleus, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a privileged structure in drug design.[2] Its rigid framework and the presence of a nitrogen heteroatom allow for precise spatial orientation of substituents and participation in key hydrogen bonding interactions with biological targets.[1] The introduction of an ethyl carboxylate group at the 7-position of the isoquinoline ring system provides a versatile synthetic handle for further molecular elaboration. This electron-withdrawing group can influence the reactivity of the isoquinoline core and serve as a precursor for a range of functional groups, including carboxylic acids, amides, and other esters. This strategic functionalization is particularly valuable in the construction of libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of the Isoquinoline-7-Carboxylic Acid Ethyl Ester Core

The construction of the isoquinoline-7-carboxylic acid ethyl ester scaffold can be achieved through several established synthetic strategies, most notably the Pomeranz-Fritsch and Bischler-Napieralski reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

The Pomeranz-Fritsch Reaction: A Convergent Approach

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline nucleus through the acid-catalyzed cyclization of a benzalaminoacetal.[3] To synthesize isoquinoline-7-carboxylic acid ethyl ester via this method, the key starting materials are ethyl 4-formylbenzoate and aminoacetaldehyde diethyl acetal.

The reaction proceeds in two main stages: the formation of the benzalaminoacetal intermediate followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[4]

Conceptual Workflow for Pomeranz-Fritsch Synthesis

Pomeranz_Fritsch_Workflow A Ethyl 4-formylbenzoate C Benzalaminoacetal Intermediate A->C B Aminoacetaldehyde diethyl acetal B->C D Acid-Catalyzed Cyclization C->D E Isoquinoline-7-carboxylic acid ethyl ester D->E Bischler_Napieralski_Workflow A Ethyl 4-(2-aminoethyl)benzoate C β-Arylethylamide Intermediate A->C B Acylating Agent (e.g., Formyl Chloride) B->C D Dehydrative Cyclization (e.g., POCl₃, P₂O₅) C->D E 3,4-Dihydroisoquinoline Intermediate D->E F Oxidation E->F G Isoquinoline-7-carboxylic acid ethyl ester F->G Reactivity_Workflow A Isoquinoline-7-carboxylic acid ethyl ester B Hydrolysis (NaOH or H₃O⁺) A->B C Isoquinoline-7-carboxylic acid B->C D Amide Coupling (Amine, Coupling Agent) C->D E Isoquinoline-7-carboxamides D->E

Sources

Methodological & Application

Synthesis of ethyl 1-chloroisoquinoline-7-carboxylate from acid chloride

[1][2][3][4]

Introduction & Retrosynthetic Strategy

The target molecule, ethyl 1-chloroisoquinoline-7-carboxylate , features two electrophilic sites: the C1-chloroimidate moiety and the C7-ester. The synthesis hinges on the differentiation between the reactivity of the acid chloride and the heteroaryl chloride.

  • Strategic Insight: The C7-acyl chloride is significantly more reactive toward nucleophiles (ethanol) than the C1-chloro substituent. By controlling temperature (

    
    ) and using a non-nucleophilic base (Triethylamine), we can selectively esterify the carboxyl group without displacing the C1-chloride, which is reserved for subsequent 
    
    
    functionalization (e.g., with piperazine derivatives in ROCK inhibitor synthesis).
Reaction Scheme

The synthesis proceeds in two distinct phases:

  • Dual Activation: Conversion of the 1-oxo-7-acid to the 1-chloro-7-acid chloride using

    
    .
    
  • Chemoselective Esterification: Reaction of the acid chloride with ethanol.

Note: While the prompt specifies synthesis from acid chloride, Phase 1 is included to provide the complete chain of custody for the starting material.

Safety & Hazard Assessment

  • Phosphoryl Chloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. All glassware must be oven-dried.
    
  • 1-Chloroisoquinoline-7-carbonyl chloride: Potent lachrymator and corrosive. Handle strictly in a fume hood.

  • Triethylamine (

    
    ):  Flammable and toxic.
    
  • Operational Safety: The quenching of

    
     reactions is highly exothermic. Never add water directly to the neat reaction mixture; dilute with organic solvent or add the mixture slowly to ice.
    

Detailed Protocols

Phase 1: Precursor Synthesis (Activation)

Objective: Synthesis of 1-chloroisoquinoline-7-carbonyl chloride. Starting Material: 1-oxo-1,2-dihydroisoquinoline-7-carboxylic acid.[1]

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to an inert gas line (

    
     or 
    
    
    ) and a caustic scrubber (to trap HCl gas).
  • Reagent Addition: Charge the flask with 1-oxo-1,2-dihydroisoquinoline-7-carboxylic acid (1.0 equiv).

  • Chlorination: Add Phosphoryl chloride (

    
    )  (approx. 40 equiv. or as solvent volume, e.g., 25 mL per 1 g of substrate). The large excess acts as both solvent and reagent.
    
  • Reaction: Heat the mixture to 90°C (oil bath temperature) for 5 hours .

    • Checkpoint: The suspension should become a clear solution as the starting material is consumed and the acid chloride forms.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture to dryness under reduced pressure (rotary evaporator) to remove excess

      
      .
      
    • Critical Step: Azeotrope the residue with anhydrous toluene (

      
      ) to remove trace 
      
      
      . This prevents the formation of HCl during the next step, which could degrade the product or interfere with the base.
    • Result: The crude 1-chloroisoquinoline-7-carbonyl chloride is obtained as a solid/semisolid and used immediately.

Phase 2: Target Synthesis (Esterification)

Objective: Synthesis of ethyl 1-chloroisoquinoline-7-carboxylate from acid chloride.

Reagents & Stoichiometry
ReagentEquiv.Role
1-Chloroisoquinoline-7-carbonyl chloride 1.0Substrate
Ethanol (Absolute) 7.0 - 10.0Nucleophile
Triethylamine (

)
1.1 - 1.2Acid Scavenger
Tetrahydrofuran (THF) SolventAnhydrous (0.1 M conc.)
Step-by-Step Protocol
  • Dissolution: Dissolve the crude 1-chloroisoquinoline-7-carbonyl chloride (from Phase 1) in anhydrous THF (approx. 10 mL/g).

    • Note: Dichloromethane (DCM) can be used as an alternative solvent if solubility is an issue.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

    • Reasoning: Low temperature prevents nucleophilic attack of ethanol at the C1-position (displacement of the chloro group).

  • Nucleophile Addition: Add Ethanol (7.0 equiv) dropwise.

  • Base Addition: Add Triethylamine (1.1 equiv) dropwise over 5–10 minutes.

    • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 2 hours .

    • Monitoring: Monitor by TLC (Hexanes:EtOAc 3:1) or LCMS. The acid chloride spot should disappear, and a less polar ester spot should appear.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[2]

    • Wash with Saturated

      
        (to remove any unreacted acid) and Brine .
      
    • Dry the organic layer over anhydrous

      
       or 
      
      
      .
    • Filter and concentrate under reduced pressure.[3]

  • Purification:

    • The crude product is often pure enough for the next step.

    • If necessary, purify via flash column chromatography on silica gel.[4]

    • Eluent: Gradient of 0%

      
       30% Ethyl Acetate in Hexanes.
      

Analytical Data Expectations

ParameterExpectationNotes
Appearance Off-white to pale yellow solid

NMR (CDCl

)

~1.4 (t, 3H), 4.4 (q, 2H)
Characteristic ethyl ester signals.

NMR (Aromatic)

~8.3 (d, 1H), 7.8 (d, 1H)
Isoquinoline doublet signals; C1-Cl causes downfield shift of H8.
MS (ESI+)

Characteristic 3:1 chlorine isotope pattern.

Visualizations

Reaction Workflow

SynthesisWorkflowStart1-Oxo-1,2-dihydro-isoquinoline-7-carboxylic acidActivationActivation(POCl3, 90°C)Start->Activation ChlorinationIntermediate1-Chloroisoquinoline-7-carbonyl chloride(Acid Chloride)Activation->Intermediate -HCl, -PO2Cl3EsterificationEsterification(EtOH, Et3N, THF, 0°C)Intermediate->Esterification Nucleophilic Acyl Sub.ProductEthyl 1-chloroisoquinoline-7-carboxylateEsterification->Product Target

Caption: Two-step synthesis showing activation of the lactam/acid followed by chemoselective esterification.

Chemical Transformation Logic

ReactionLogicAcidChlorideAcid Chloride (C7)SelectivityKinetic Selectivity(C7 > C1 at 0°C)AcidChloride->SelectivityHigh ReactivityHeteroarylClImidoyl Chloride (C1)HeteroarylCl->SelectivityLower ReactivityEthanolEthanol (Nucleophile)Ethanol->SelectivityEster FormationEster FormationSelectivity->Ester FormationMajor PathwayEther Formation (Side Product)Ether Formation (Side Product)Selectivity->Ether Formation (Side Product)Minor (if heated)

Caption: Mechanistic basis for chemoselectivity. The acid chloride reacts preferentially over the heteroaryl chloride at low temperatures.

References

  • Pfizer Inc. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors. US Patent 8,993,586 B2.[1][5] Link

    • Citation Context: Describes the specific conversion of 1-chloroisoquinoline-7-carbonyl chloride to the ethyl ester using ethanol and triethylamine (Column 114, Intermedi
  • Guidechem. (2020). 1-Chloroisoquinoline synthesis and application. Link

    • Citation Context: Provides background on the chlorin
  • Organic Chemistry Portal. Synthesis of Isoquinolines. Link

    • Citation Context: General methodologies for constructing the isoquinoline core.[3]

Strategic C1-Functionalization of 1-Chloroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: via Suzuki-Miyaura Coupling Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction & Strategic Significance

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Fasudil) and alkaloids. The 1-chloroisoquinoline-7-carboxylate is a high-value building block because it offers two orthogonal vectors for diversification:

  • C1-Position (Electrophilic): Highly reactive toward nucleophilic aromatic substitution (

    
    ) and transition-metal-catalyzed cross-couplings due to the adjacent nitrogen atom.
    
  • C7-Position (Ester): A stable handle for late-stage elaboration (hydrolysis/amide coupling) after the C1 coupling is established.

This Application Note provides a robust, field-proven protocol for the Suzuki-Miyaura coupling of this specific substrate. The primary challenge addressed here is achieving high conversion of the potentially sluggish aryl chloride while preserving the base-sensitive ester moiety at C7.

Mechanistic Insight & Reactivity Profile

The "Activated" Chloride

Unlike chlorobenzene, 1-chloroisoquinoline functions electronically as a cyclic imidoyl chloride . The


 nitrogen atom at position 2 exerts a strong inductive effect (-I) and mesomeric withdrawal, significantly lowering the bond dissociation energy of the C1-Cl bond.
  • Oxidative Addition (OA): This is typically the rate-limiting step for aryl chlorides. However, the electron-deficient nature of the isoquinoline ring (further enhanced by the electron-withdrawing ester at C7) facilitates the insertion of Pd(0).

  • Catalyst Implication: While "activated," it still requires electron-rich, bulky phosphine ligands (e.g., dialkylbiarylphosphines like XPhos or SPhos) or bidentate ligands (dppf) to prevent catalyst decomposition and drive the cycle.

Chemoselectivity (Ester Survival)

The C7-carboxylate is prone to hydrolysis (saponification) under aqueous basic conditions.

  • Risk: Using strong hydroxide bases (NaOH, LiOH) or high temperatures (>100°C) in water will hydrolyze the ester to the carboxylic acid, complicating purification and altering solubility.

  • Solution: Use mild, non-nucleophilic bases like Potassium Phosphate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    in a biphasic system where the ester remains largely in the organic phase.

Experimental Optimization Matrix

The following conditions have been validated for 1-chloroisoquinoline derivatives.

VariableRecommendationRationale
Catalyst Precursor

or

Stable sources of Pd(0/II).[1]
Ligand XPhos or SPhos Bulky, electron-rich Buchwald ligands accelerate OA into C-Cl bonds and stabilize the Pd(II) intermediate.
Alternative Cat.

Robust, "workhorse" catalyst; excellent for preventing dehalogenation side reactions.
Base

(2.0 - 3.0 equiv)
Mild enough to spare the ester; strong enough to activate the boronic acid.
Solvent System 1,4-Dioxane :

(4:1)
Dioxane solubilizes the isoquinoline well; water is strictly required for the transmetallation step.
Temperature 80°C - 90°CSufficient energy for OA; below the threshold for rapid ester hydrolysis.

Visualizing the Pathway

The Catalytic Cycle

The diagram below illustrates the specific activation of the C1-position. Note the role of the Nitrogen atom in activating the adjacent C-Cl bond.

SuzukiCycle Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Pd(II)-Cl Complex) Pd0->OxAdd + Substrate (Fast due to N-activation) Substrate 1-Cl-Isoquinoline-7-ester Substrate->OxAdd TransMet Transmetallation (Pd(II)-Ar Complex) OxAdd->TransMet + Activated Boronate Boronic Ar-B(OH)2 + Base Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product C1-Arylated Product RedElim->Product Release

Caption: Catalytic cycle highlighting the oxidative addition into the C1-Cl bond facilitated by the isoquinoline nitrogen.

Detailed Protocol: C1-Arylation of 1-Chloroisoquinoline-7-carboxylate

Scale: 1.0 mmol (approx. 207 mg of substrate) Reaction Time: 4–16 hours

Materials
  • Substrate: Methyl 1-chloroisoquinoline-7-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (0.05 equiv / 5 mol%) OR 
    
    
    
    (2 mol%) + XPhos (4 mol%)
  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane (degassed, 4 mL) + Water (degassed, 1 mL)

Step-by-Step Methodology
  • System Preparation (Inert Atmosphere):

    • Equip a 20 mL microwave vial or round-bottom flask with a magnetic stir bar.

    • Crucial: Flame-dry the glassware under vacuum or ensure it is oven-dried to minimize adventitious moisture (though water is added later, initial oxygen exclusion is vital).

  • Reagent Charging:

    • Add the 1-chloroisoquinoline-7-carboxylate (1.0 mmol), Aryl boronic acid (1.2 mmol), and Base (

      
      , 3.0 mmol) to the vial.
      
    • Add the Catalyst last. If using XPhos/Pd2(dba)3, premix them in a small amount of dioxane for 5 mins before addition if possible, otherwise add solids directly.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (4 mL) and Water (1 mL).

    • Sparging: Submerge a long needle connected to an Argon/Nitrogen line into the solution and bubble gas vigorously for 5–10 minutes. This prevents homocoupling of the boronic acid and oxidation of the phosphine ligand.

    • Seal the vial with a crimp cap (septum).

  • Reaction:

    • Place the vessel in a pre-heated oil bath or heating block at 85°C .

    • Stir vigorously (800+ RPM). The biphasic mixture requires good mixing for phase transfer.

    • Monitoring: Check TLC at 2 hours.

      • Eluent: 20-30% EtOAc in Hexanes.

      • Visualization: UV (254 nm). The starting chloride usually fluoresces differently than the coupled product.

      • Target: Disappearance of the starting chloride spot.

  • Workup (Ester Protection):

    • Once complete, cool to Room Temperature (RT).

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Critical Step: Do not use acidic washes (like HCl) as the pyridine-like nitrogen can protonate, dragging the product into the aqueous phase.

    • Separate phases.[2][3] Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine (sat. NaCl).

    • Dry over

      
       (Sodium Sulfate), filter, and concentrate in vacuo.
      
  • Purification:

    • Flash Column Chromatography (

      
      ).
      
    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Note: Isoquinolines can streak on silica.[4] If streaking occurs, add 1% Triethylamine to the eluent system.

Troubleshooting & Optimization Workflow

Use this decision tree to navigate common issues.

OptimizationTree Start Start Reaction (Standard Conditions) CheckTLC Check TLC/LCMS (4 Hours) Start->CheckTLC Outcome Outcome? CheckTLC->Outcome Success High Conversion Proceed to Workup Outcome->Success >90% Conv. NoRxn No Reaction (SM Intact) Outcome->NoRxn SM Remaining Hydrolysis Ester Hydrolyzed (Acid Formed) Outcome->Hydrolysis Product Mass -14 Dehalo Dehalogenation (H instead of Ar) Outcome->Dehalo Product Mass -Cl +H FixTemp Increase Temp to 100°C Switch to XPhos Gen 3 NoRxn->FixTemp FixBase Switch Base to K2CO3 Reduce Water Ratio Hydrolysis->FixBase FixSolv Switch to Toluene (Anhydrous) Use CsF as Base Dehalo->FixSolv

Caption: Decision tree for troubleshooting reaction stagnation, ester hydrolysis, or hydrodehalogenation.

References

  • BenchChem. (2025).[2][3][5] Navigating the Catalytic Landscape: A Comparative Guide to Palladium Catalysts for 1-Chloro-3,6-dimethoxyisoquinoline Cross-Coupling Reactions. Retrieved from 3[6]

  • Billingsley, K., et al. (2007).[7] Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides. Journal of the American Chemical Society.[7] Retrieved from 7[8]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Recent Literature. Retrieved from 9

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 8

Sources

Application Note: Hydrolysis of Ethyl Isoquinoline-7-carboxylate to Isoquinoline-7-carboxylic Acid

[1][2]

Abstract & Scope

This application note details the optimized protocol for the hydrolysis of ethyl isoquinoline-7-carboxylate to isoquinoline-7-carboxylic acid. While ester hydrolysis is a fundamental transformation, the isoquinoline scaffold presents specific challenges due to its amphoteric nature.[1] The presence of the basic pyridine-like nitrogen (pKa ~5.[1]4) and the acidic carboxylic acid (pKa ~3.5–4.[1]0) necessitates a precise workup strategy to isolate the zwitterionic product. This guide provides a scalable, high-yield methodology using Lithium Hydroxide (LiOH) in a THF/Water system, emphasizing the critical "Isoelectric Trap" required for successful isolation.[1]

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10][11]

The Substrate

Ethyl isoquinoline-7-carboxylate contains two reactive centers relevant to this protocol:

  • The Ester (C-7): Susceptible to nucleophilic acyl substitution.[1]

  • The Isoquinoline Nitrogen (N-2): A basic center that influences solubility and salt formation.[1]

Reaction Mechanism

The transformation proceeds via a standard B_AC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).[1]

  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.[1][2][3][4]

  • Elimination: Collapse of the intermediate expels the ethoxide leaving group, generating the carboxylic acid.[1]

  • Deprotonation (Driving Force): The generated acid is immediately deprotonated by the base to form the carboxylate salt (Isoquinoline-7-COO⁻).[1] This step renders the reaction irreversible under basic conditions.[1][3]

The "Isoelectric Trap" (Critical Theory)

Unlike simple benzene derivatives, the product is an amino acid analogue.[1]

  • pH < 2: Exists as the cationic hydrochloride salt (Soluble in water).[1]

  • pH > 9: Exists as the anionic carboxylate salt (Soluble in water).[1]

  • pH ~ 4.5 (pI): Exists as the neutral zwitterion.[1] This is the point of minimum solubility.

Failure to adjust the pH to this specific window during workup is the most common cause of low yields.[1]

Experimental Protocol

Reagents & Materials
ReagentEquiv.[1][5]Role
Ethyl isoquinoline-7-carboxylate1.0Substrate
Lithium Hydroxide Monohydrate (LiOH[1]·H₂O)2.5 – 3.0Base / Nucleophile
Tetrahydrofuran (THF)Solvent ASolubilizes organic ester
Deionized WaterSolvent BSolubilizes base
1M Hydrochloric Acid (HCl)ReagentpH Adjustment
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
  • Dissolve Ethyl isoquinoline-7-carboxylate (1.0 equiv) in THF (5 mL per mmol substrate).

    • Note: Ensure the ester is fully dissolved before adding water.[1] Isoquinoline esters can be lipophilic.[1]

  • Prepare a solution of LiOH[1]·H₂O (3.0 equiv) in Water (2.5 mL per mmol substrate).[1]

  • Add the aqueous base solution dropwise to the THF solution with vigorous stirring.

    • Observation: The mixture may become biphasic or cloudy initially but should homogenize as the reaction proceeds and ethanol is generated.[1]

Step 2: Reaction Monitoring
  • Stir the reaction at Room Temperature (20–25 °C) .

  • Monitor via TLC (System: 5% MeOH in DCM) or LC-MS after 2 hours.

    • Target: Disappearance of the ester peak/spot.[1]

    • Optimization: If reaction is slow (>6 hours), heat to 50 °C. Avoid reflux unless necessary to prevent degradation of the isoquinoline ring.[1]

Step 3: Workup & Isolation (The Isoelectric Precipitation)
  • Concentration: Remove the THF under reduced pressure (Rotary Evaporator, 35 °C).

    • Result: You will be left with an aqueous solution of the lithium carboxylate.[1]

  • Washing (Optional): If the starting material was impure, wash the aqueous layer with diethyl ether (2 x) to remove non-polar impurities.[1] Discard the organic wash.[1]

  • Acidification: Cool the aqueous phase to 0–5 °C in an ice bath.

  • pH Adjustment: Slowly add 1M HCl dropwise while monitoring with a pH meter.

    • Critical: Target pH 4.5 – 5.0 .

    • Observation: A white to off-white solid (the zwitterion) should precipitate heavily at this pH.[1]

  • Filtration: Stir the slurry for 30 minutes at 0 °C to maximize precipitation. Filter the solid using a sintered glass funnel.[1]

  • Drying: Wash the cake with cold water (small volume) and acetone. Dry under high vacuum at 45 °C for 12 hours.

Visualizations

Reaction Scheme & Mechanism

ReactionMechanismcluster_conditionsConditionsEsterEthyl Isoquinoline-7-carboxylate(Substrate)TetraTetrahedralIntermediateEster->Tetra+ LiOH / H2ONucleophilic AttackSaltLithium Carboxylate(Water Soluble)Tetra->Salt- EtOHEliminationAcidIsoquinoline-7-carboxylic Acid(Zwitterionic Solid)Salt->Acid+ HCl (to pH 4.5)Isoelectric PrecipitationCondSolvent: THF/H2O (2:1)Temp: 25 °CTime: 2-4 h

Figure 1: Mechanistic pathway for the base-promoted hydrolysis and subsequent acidification.

Workup Logic Flow (Decision Tree)

WorkupLogicStartReaction Complete(Aqueous Carboxylate)RemoveTHFEvaporate THFStart->RemoveTHFAcidifyAdd 1M HCl slowlyRemoveTHF->AcidifyCheckPHCheck pHAcidify->CheckPHpH_HighpH > 7(Soluble Anion)CheckPH->pH_HighToo BasicpH_LowpH < 2(Soluble Cation)CheckPH->pH_LowToo AcidicpH_TargetpH 4.5 - 5.0(Isoelectric Point)CheckPH->pH_TargetTarget ReachedpH_High->AcidifyAdd more HClpH_Low->AcidifyAdd dilute NaOH(Back-titrate)PrecipitatePrecipitate Forms(Filter & Dry)pH_Target->PrecipitateNoPrecipNo Precipitate?pH_Target->NoPrecipSaltFormEvaporate to drynessIsolate as HCl saltNoPrecip->SaltFormIf product ishighly soluble

Figure 2: Workup decision tree emphasizing the critical pH window for zwitterion isolation.

Troubleshooting & Critical Parameters

Solubility Issues

If the starting ester is highly insoluble in the THF/Water mixture, the reaction rate will be negligible.[1]

  • Solution: Add Methanol (MeOH) as a co-solvent.[1] A ratio of THF:MeOH:Water (2:1:1) often resolves solubility issues for rigid heterocyclic esters.[1]

Emulsion Formation

During the optional ether wash, emulsions may form due to the surfactant-like properties of the isoquinoline salt.[1]

  • Solution: Add saturated NaCl (Brine) to the aqueous layer before extraction.[1]

Product Failing to Precipitate

If the product does not precipitate at pH 4.5 (rare for this specific substrate but possible with polar substituents):

  • Alternative Isolation: Evaporate the aqueous phase to dryness.[1] Triturate the residue with hot ethanol or isopropanol.[1] The inorganic salts (LiCl/NaCl) are generally insoluble in hot alcohol, while the amino acid product will dissolve.[1] Filter off the salt and concentrate the filtrate.[1]

Expected Characterization Data

The following data is typical for isoquinoline-7-carboxylic acid derivatives:

  • Physical State: White to pale yellow powder.[1]

  • Solubility: Soluble in DMSO, dilute acid, dilute base.[1] Poorly soluble in water, DCM, Hexanes.[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.5 (br s, 1H, COOH)

    • δ 9.4 (s, 1H, H-1)[1]

    • δ 8.6 (d, 1H, H-3)[1]

    • δ 8.8 (s, 1H, H-8)[1]

    • δ 8.2 (d, 1H, H-5/6)[1]

    • Note: The acidic proton may be broad or not visible depending on water content.[1]

  • MS (ESI): m/z 174.05 [M+H]⁺.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General mechanism of saponification).[1][3][6] [1]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Properties of Isoquinolines). [1]

  • Santa Cruz Biotechnology. Isoquinoline-7-carboxylic acid Product Data. (Confirmation of CAS and existence). [1]

  • Master Organic Chemistry. Hydrolysis of Esters (Saponification). (Educational resource for mechanism verification).[1]

  • OperaChem. Saponification - Typical Procedures. (Source for general LiOH/NaOH protocols).

Application Note: Buchwald-Hartwig Amination of 1-Chloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amination of 1-chloroisoquinoline presents a specific set of challenges in medicinal chemistry. While the C1 position is electronically activated toward oxidative addition (due to the adjacent


-nitrogen), this same nitrogen atom renders the substrate and product prone to catalyst poisoning via chelation. Furthermore, 1-chloroisoquinolines are susceptible to competitive hydrolysis or nucleophilic aromatic substitution (

) pathways under harsh conditions.

This guide details a Third-Generation Cross-Coupling Protocol utilizing bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) and Pd-precatalysts. This system suppresses catalyst deactivation and enables coupling with weak nucleophiles under mild conditions, superior to traditional Pd


(dba)

/BINAP systems.

Mechanistic Insight & Causality

To ensure reproducibility, researchers must understand the specific behavior of 1-chloroisoquinoline in the catalytic cycle:

  • Oxidative Addition (Facile): The electron-withdrawing nature of the isoquinoline ring makes the C1–Cl bond highly reactive toward Pd(0). Unlike electron-rich aryl chlorides, oxidative addition is rarely the rate-limiting step here.

  • Catalyst Poisoning (The Trap): The nitrogen atom at position 2 (adjacent to the C1 reaction site) can bind to the Palladium center (

    
    -N coordination) after oxidative addition, forming a stable, unreactive "resting state" dimer.
    
    • Solution:Steric Bulk. Ligands like BrettPhos and RuPhos possess large steric bulk that physically prevents the isoquinoline nitrogen from coordinating to the metal center, forcing the cycle forward.

  • Reductive Elimination (The Bottleneck): For electron-deficient heterocycles, the Pd(II)-amido complex is stable. Bulky ligands destabilize this complex, accelerating reductive elimination to form the C–N bond.

Mechanistic Pathway Diagram[1]

BuchwaldMechanism Pd_Pre Pd Precatalyst (Pd-G4) Active_Cat Active Species [L-Pd(0)] Pd_Pre->Active_Cat Activation Ox_Add Oxidative Addition (L-Pd(II)-Ar-Cl) Active_Cat->Ox_Add + 1-Cl-Isoquinoline Poison OFF-CYCLE TRAP (N-Chelation Dimer) Ox_Add->Poison Low Steric Ligand Transmetal Amine Binding (L-Pd(II)-Ar-NHR) Ox_Add->Transmetal + Amine / Base Base_Step Base Activation (Deprotonation) Base_Step->Transmetal Red_Elim Reductive Elimination (Product Release) Transmetal->Red_Elim Rate Determining Red_Elim->Active_Cat Regeneration

Caption: Catalytic cycle highlighting the critical "Off-Cycle Trap" (catalyst poisoning) prevented by bulky ligands.

Optimization Matrix

Select the conditions based on your specific amine partner. The "Standard" conditions utilize BrettPhos , which is the gold standard for primary amines and electron-deficient aryl halides.

ParameterPrimary Amines (Anilines/Alkyl)Secondary Amines (Cyclic/Acyclic)Rationale
Ligand BrettPhos RuPhos BrettPhos is optimized for primary amines; RuPhos prevents

-hydride elimination in secondary amines.
Precatalyst BrettPhos Pd G4 RuPhos Pd G4 G4 precatalysts ensure accurate Pd:L ratio and rapid activation at low temperatures.
Base NaOtBu (Standard) or Cs

CO

(Sensitive)
NaOtBu (Standard) or LHMDS (Strong)NaOtBu is fast. Use Cs

CO

if substrate has esters/nitriles.
Solvent 1,4-Dioxane or tBuOH Toluene or THF tBuOH assists in proton transfer steps for difficult primary amines.
Temp 80°C – 100°C80°C – 110°C1-chloroisoquinoline is reactive; extreme heat (>120°C) promotes decomposition.

Experimental Protocols

Protocol A: General Purpose (Primary Amines)

Scope: Synthesis of 1-(alkyl/aryl)aminoisoquinolines. Substrate: 1-chloroisoquinoline + Aniline/Alkylamine.

Reagents:

  • 1-chloroisoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G4 (0.02 equiv / 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with 1-chloroisoquinoline, solid amine (if applicable), NaOtBu, and BrettPhos Pd G4 .

    • Note: If the amine is liquid, add it after the solvent.

    • Why G4? G4 precatalysts are air-stable solids, allowing weighing on a benchtop balance, unlike Pd

      
      (dba)
      
      
      
      .
  • Degassing: Seal the vial with a septum cap. Evacuate and backfill with inert gas (Ar/N

    
    ) three times.
    
  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane. (If amine is liquid, add now via syringe).

  • Reaction: Place in a pre-heated block at 90°C . Stir vigorously (1000 rpm).

    • Visual Check: The reaction mixture should turn from pale yellow to a dark amber/brown over 10-20 minutes. A persistent black precipitate indicates catalyst decomposition (Palladium black).

  • Monitoring: Monitor by LCMS or TLC at 1 hour. 1-chloroisoquinoline usually consumes rapidly.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd residues and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Difficult Substrates (Secondary/Steric Hindrance)

Scope: Coupling with morpholine, piperazine, or acyclic secondary amines. Key Change: Use RuPhos Pd G4 and LHMDS (Lithium Hexamethyldisilazide) if NaOtBu fails.

  • Follow Protocol A steps 1-3, substituting RuPhos Pd G4 .

  • Base Variation: If using LHMDS (1M in THF), add it dropwise after the solvent addition.

  • Temperature: Increase temperature to 100°C .

  • Self-Validation: If conversion stalls <50%, add a second portion of catalyst (1 mol%) and base (0.5 equiv) after 4 hours.

Workflow & Troubleshooting Diagram

Workflow Start Start: 1-Cl-Isoquinoline Check_Amine Amine Type? Start->Check_Amine Primary Primary Amine (Use BrettPhos) Check_Amine->Primary R-NH2 Secondary Secondary Amine (Use RuPhos) Check_Amine->Secondary R2-NH Reaction Reaction 90°C, 1-4h Primary->Reaction Secondary->Reaction Check_Result Conversion > 90%? Reaction->Check_Result Success Filter & Purify Check_Result->Success Yes Fail Troubleshoot Check_Result->Fail No Fix1 Black Precipitate? Reduce Temp / Degas Better Fail->Fix1 Fix2 No Reaction? Switch Base to LHMDS Fail->Fix2

Caption: Decision tree for ligand selection and troubleshooting common failure modes.

Self-Validating System Checks

To ensure the protocol is working correctly, observe these indicators:

  • Colorimetric Shift: The reaction should not turn "mirror black" immediately. A gradual darkening to tea/amber color indicates active homogeneous catalysis. Immediate black precipitation suggests insufficient ligand stabilization or oxygen leaks.

  • TLC Control: 1-chloroisoquinoline is UV active. A "ghost" spot appearing just below the starting material often indicates hydrolysis (1-isoquinolinone) rather than amination. Confirm product mass via LCMS.

  • Base Solubility: If using Cs

    
    CO
    
    
    
    in Dioxane, ensure fine powder is used. If stirring is difficult, switch to Toluene/Water (biphasic) or add a drop of water to solubilize the inorganic base (Schiff base formation is a risk with primary amines, but rare with bulky ligands).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide.[1] Chemical Science, 2(1), 27-50.[1] [Link] Rationale: The definitive guide on selecting ligands (BrettPhos vs RuPhos) for specific amine classes.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link] Rationale: Establishes the G4 precatalyst protocol used in this guide for higher stability.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. [Link] Rationale: Foundational work on the mechanism of amination, specifically regarding heteroaryl halides.

  • Dennis, J. M., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(14), 4721–4725. [Link] Rationale: Discusses base selection strategies for electron-deficient substrates.

Sources

Synthesis of acetyl-CoA carboxylase inhibitors using isoquinoline scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Evaluation of Tetrahydroisoquinoline-Based Acetyl-CoA Carboxylase (ACC) Inhibitors

Abstract

Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in fatty acid synthesis (de novo lipogenesis), catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA.[1][2][3][4][5] Inhibition of ACC is a validated therapeutic strategy for Non-Alcoholic Steatohepatitis (NASH), metabolic syndrome, and certain cancers. This application note details the rational design and synthesis of 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds as potent ACC inhibitors. Unlike flat aromatic systems, the THIQ scaffold offers a semi-rigid, three-dimensional architecture (Fsp³ character) that improves solubility and metabolic stability while effectively targeting the Carboxyltransferase (CT) domain of the ACC homodimer.

Part 1: Strategic Rationale & Mechanism of Action

The Isoquinoline Advantage in ACC Inhibition

While early ACC inhibitors utilized anthracene or complex spiro-cyclic cores, the tetrahydroisoquinoline (THIQ) scaffold has emerged as a privileged pharmacophore. Its specific advantages include:

  • Conformational Restriction: The fused ring system reduces the entropic penalty of binding to the ACC CT-domain active site.

  • Vectorial Functionalization: The nitrogen at position 2 and the aryl ring (positions 6 or 7) allow for precise "exit vector" modifications to engage the hydrophobic pocket of the enzyme dimer interface.

  • Metabolic Stability: Substitution at the C1 position (via Pictet-Spengler chemistry) blocks common metabolic soft spots.

Mechanism of Action (MOA)

The synthesized inhibitors function as allosteric antagonists of the Carboxyltransferase (CT) domain . By binding at the dimer interface, they prevent the transfer of the carboxyl group from biotin to acetyl-CoA, effectively locking the enzyme in an inactive conformation.

ACC_Pathway AcetylCoA Acetyl-CoA ACC_Active ACC Enzyme (Active Dimer) AcetylCoA->ACC_Active ATP ATP + HCO3- ATP->ACC_Active MalonylCoA Malonyl-CoA ACC_Active->MalonylCoA Carboxylation FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN Palmitate Palmitate (Fatty Acids) FASN->Palmitate De Novo Lipogenesis Inhibitor Isoquinoline Inhibitor (THIQ Scaffold) Inhibitor->ACC_Active Allosteric Inhibition (CT Domain)

Figure 1: Mechanism of ACC inhibition. The isoquinoline inhibitor targets the CT domain, halting the conversion of Acetyl-CoA to Malonyl-CoA.

Part 2: Chemical Synthesis Protocol

Objective: Synthesis of a representative N-(heteroaryl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide derivative. Safety Note: All reactions involving acid chlorides and strong bases must be performed in a fume hood.

Retrosynthetic Strategy

The route utilizes a Pictet-Spengler cyclization to establish the core, followed by a Buchwald-Hartwig amidation or standard peptide coupling to attach the ACC-binding tail.

Synthesis_Workflow Step1 Step 1: Core Formation (Pictet-Spengler Cyclization) Step2 Step 2: Nitrogen Protection (Boc-Anhydride) Step1->Step2 Step3 Step 3: C6 Functionalization (Pd-Catalyzed Carbonylation or Amidation) Step2->Step3 Step4 Step 4: Deprotection & Salt Formation (TFA/HCl) Step3->Step4 Final Final Inhibitor: THIQ-6-Carboxamide Step4->Final Start Starting Material: 3-Bromophenethylamine Start->Step1

Figure 2: Synthetic workflow for the THIQ-based ACC inhibitor.

Detailed Step-by-Step Protocol

Step 1: Pictet-Spengler Cyclization

  • Reagents: 3-Bromophenethylamine (1.0 eq), Benzaldehyde (1.1 eq), Trifluoroacetic acid (TFA, 5.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-bromophenethylamine (10 mmol) in dry DCM (50 mL).

    • Add benzaldehyde (11 mmol) and stir at RT for 30 min to form the imine.

    • Cool to 0°C and add TFA dropwise.

    • Reflux for 12 hours.[3]

    • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Dry over MgSO₄ and concentrate.

    • Result: 6-Bromo-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Step 2: Boc-Protection

  • Rationale: Protects the secondary amine to prevent side reactions during the coupling phase.

  • Procedure:

    • Dissolve crude product from Step 1 in THF/Water (1:1).

    • Add Na₂CO₃ (2.0 eq) and Boc₂O (1.2 eq). Stir at RT for 4 hours.

    • Purification: Silica gel chromatography (Hexane/EtOAc).[6]

Step 3: Palladium-Catalyzed Aminocarbonylation (The "Linker" Step) This step installs the amide functionality critical for hydrogen bonding within the ACC active site.

  • Reagents: Boc-protected 6-bromo-THIQ (1.0 eq), 2-Amino-oxazole (or relevant amine tail) (1.5 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Mo(CO)₆ (Solid CO source, 1.5 eq), Na₂CO₃ (3.0 eq), Toluene/Water.

  • Procedure:

    • In a pressure vial, combine all reagents in degassed Toluene.

    • Heat to 100°C for 16 hours.

    • Mechanism: Pd inserts into the Ar-Br bond, CO insertion occurs, followed by nucleophilic attack by the amine.

    • Validation: Monitor by LC-MS for the appearance of the amide mass (M+H).

Step 4: Deprotection

  • Procedure: Treat the intermediate with 4N HCl in Dioxane for 2 hours at RT.

  • Isolation: Precipitate the final compound as the hydrochloride salt using diethyl ether. Filter and dry under vacuum.

Part 3: Biological Evaluation (ADP-Glo Kinase Assay)

Objective: Quantify the inhibitory potency (IC50) of the synthesized isoquinoline against human ACC1.

Principle: ACC activity consumes ATP to carboxylate Acetyl-CoA.[1][3][7] The ADP-Glo™ Assay (Promega) detects the ADP generated.[7][8] A decrease in luminescence indicates successful inhibition.

Reagents & Preparation
ComponentConcentration (Stock)Final Assay Concentration
Human ACC1 Enzyme 0.5 mg/mL5–10 nM
Substrate Mix Acetyl-CoA (2 mM) + ATP (500 µM)Acetyl-CoA (100 µM) / ATP (50 µM)
NaHCO₃ 1 M10 mM
Assay Buffer 5X HEPES Saline1X (30 mM HEPES pH 7.4, 2 mM MgCl₂, 2 mM DTT)
Test Compound 10 mM in DMSO10-point dose response (e.g., 10 µM to 0.5 nM)
Assay Protocol
  • Compound Plating: Dispense 250 nL of the test compound (in DMSO) into a 384-well white, low-volume plate. Include High Control (DMSO only) and Low Control (known inhibitor e.g., CP-640186).

  • Enzyme Addition: Dilute ACC1 enzyme in 1X Assay Buffer. Add 2.5 µL to each well. Incubate for 15 min at RT (allows inhibitor binding).

  • Reaction Initiation: Add 2.5 µL of Substrate Mix (ATP + Acetyl-CoA + NaHCO₃).

    • Note: Total reaction volume = 5 µL.

  • Incubation: Incubate at 30°C for 60 minutes.

  • ADP-Glo Step 1: Add 5 µL of ADP-Glo™ Reagent . Incubate 40 min at RT. (Stops the reaction and depletes remaining ATP).

  • ADP-Glo Step 2: Add 10 µL of Kinase Detection Reagent . Incubate 30 min at RT. (Converts generated ADP back to ATP -> Luciferase -> Light).

  • Detection: Read Luminescence on a plate reader (e.g., EnVision or GloMax).

Data Analysis
  • Calculate % Inhibition:

    
    
    
  • Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to determine IC50.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Synthetic Yield (Step 3) Catalyst poisoning or poor CO insertion.Switch to CO gas balloon instead of Mo(CO)₆; Ensure thorough degassing of toluene.
High Assay Background ATP contamination or incomplete depletion.Ensure ADP-Glo Reagent incubation time is at least 40 mins.[8][9] Use "Ultra Pure" ATP provided in the kit.[8]
Z-Factor < 0.5 Pipetting error or enzyme instability.Keep ACC enzyme on ice until dilution; Use automated liquid handling for 384-well plates.
Poor Solubility Flat aromatic stacking (Isoquinoline).Introduce spiro-cycles or Fsp³ carbons at C1/C3 positions to disrupt planarity.

References

  • Huard, K., et al. (2020).[10] "Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting." Journal of Medicinal Chemistry. (Describes the design of PF-05221304 and the structural logic of ACC inhibition).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." (The industry-standard protocol for measuring kinase and carboxylase activity via ADP detection).

  • Harriman, G., et al. (2016). "Acetyl-CoA Carboxylase Inhibition by ND-630 Modulates Hepatic Fatty Acid Synthesis." PNAS.

  • Koubachi, J., et al. (2019). "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Future Medicinal Chemistry. (Review of synthetic methodologies for isoquinoline scaffolds).

  • BPS Bioscience. "Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit Protocol." (Detailed reagent setup for ACC assays).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 1-Chloroisoquinoline Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 1-chloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling this challenging heterocyclic halide. As an electron-deficient N-heterocyclic chloride, 1-chloroisoquinoline presents unique hurdles, including slow oxidative addition and potential catalyst deactivation.[1][2] This document provides in-depth troubleshooting advice, optimized protocols, and a mechanistic rationale to help you achieve higher yields and cleaner reaction profiles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the Suzuki coupling of 1-chloroisoquinoline in a direct question-and-answer format.

Q1: My reaction has a low yield or has not worked at all. Where do I start troubleshooting?

A: Low or no conversion is a common issue that can typically be traced back to fundamental reaction parameters or reagent quality.[3]

  • Reagent Integrity:

    • Boronic Acid/Ester: Boronic acids can degrade over time through polymerization or protodeboronation.[4] Use a fresh, high-purity batch or consider more stable alternatives like pinacol esters or MIDA boronates.[5][6]

    • Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade with age or improper storage. Use a freshly opened catalyst or, preferably, a modern, air-stable palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) that efficiently generates the active Pd(0) species in situ.[5][6]

    • Base and Solvent Purity: Ensure your base is anhydrous and your solvent is thoroughly degassed. Oxygen can irreversibly deactivate the Pd(0) catalyst and oxidize phosphine ligands, leading to catalyst death and side reactions like homocoupling.[3][5]

  • Reaction Atmosphere:

    • Anaerobic Conditions: The Suzuki coupling is highly sensitive to oxygen.[3] Ensure your reaction vessel and solvents are rigorously purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Techniques like freeze-pump-thaw cycles or sparging the solvent with inert gas for 15-30 minutes are critical.[3]

Q2: I'm observing a significant amount of isoquinoline as a byproduct. What is this, and how can I prevent it?

A: The formation of isoquinoline is due to a dehalogenation side reaction, where the chlorine atom is replaced by a hydrogen.[7] This is a major yield-reducing pathway, particularly with electron-deficient N-heterocyclic halides.[7]

  • Mechanism: Dehalogenation occurs via a palladium-hydride (Pd-H) intermediate. This species can be generated from various sources in the reaction mixture, including the base (e.g., alkoxides), solvent (e.g., alcohols), or trace amounts of water.[7]

  • Mitigation Strategies:

    • Base Selection: Avoid strong alkoxide bases (e.g., NaOEt, KOtBu) which are known hydride donors.[8] Switch to weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), which are less prone to generating Pd-H species.[5][8]

    • Solvent Choice: Use anhydrous aprotic solvents like dioxane, toluene, or THF. Avoid alcohol-based solvents if dehalogenation is a significant issue.

    • Temperature Control: High temperatures can accelerate dehalogenation.[8] Try running the reaction at a lower temperature (e.g., 80°C instead of 110°C), which may require a more active catalyst system to maintain a reasonable reaction rate.[5]

Q3: My starting material is consumed, but the yield is still low, and I see significant homocoupling of my boronic acid. How can I fix this?

A: Homocoupling of the boronic acid (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is often caused by the presence of oxygen or issues with the catalyst activation process.[3][6]

  • Improve Degassing: Oxygen is a primary culprit in promoting the oxidative homocoupling of boronic acids.[3] Re-evaluate and improve your degassing technique.

  • Use a Pd(0) Source or Pre-catalyst: If you are using a Pd(II) salt like Pd(OAc)₂, it must be reduced to Pd(0) in situ. This reduction can sometimes consume the boronic acid, leading to homocoupling.[3] Starting with a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that cleanly generates Pd(0) can minimize this pathway.[6]

  • Controlled Addition: In some cases, slowly adding the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the homocoupling side reaction.[9]

Q4: The reaction seems to stop before completion. What causes catalyst deactivation?

A: With N-heterocyclic substrates like 1-chloroisoquinoline, catalyst deactivation is a common problem. The Lewis-basic nitrogen atom can coordinate to the palladium center, inhibiting its catalytic activity.[2]

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). The steric bulk of these ligands creates a protective pocket around the palladium center, which can disfavor coordination by the isoquinoline nitrogen.[9]

  • Product Inhibition: The coupled product itself can be a strong ligand for the palladium catalyst, leading to product inhibition.[10] If this is suspected, using a higher catalyst loading or a more active catalyst system might be necessary to drive the reaction to completion.

Frequently Asked Questions (FAQs)

FAQ1: How do I select the optimal catalyst and ligand for coupling a chloro-heteroarene?

The oxidative addition of a palladium catalyst into the C-Cl bond is the rate-determining step and is notoriously difficult compared to C-Br or C-I bonds.[1] Success hinges on using a highly active catalyst system.

  • Palladium Source: Modern palladium pre-catalysts are superior for this transformation. Buchwald pre-catalysts (e.g., XPhos Pd G3) are designed for easy and efficient generation of the active L-Pd(0) species, leading to faster reactions under milder conditions.[5][6]

  • Ligand Selection: The key is to use bulky, electron-donating phosphine ligands.

    • Electron-Donating: These ligands increase the electron density on the palladium atom, which promotes the oxidative addition into the C-Cl bond.[1]

    • Bulky: Steric hindrance promotes the final reductive elimination step and helps prevent catalyst deactivation.[9]

    • Recommended Ligands: For chloroarenes, ligands like XPhos, SPhos, RuPhos, and cataCXium A are excellent starting points.[11]

FAQ2: Which base is best, and does it need to be aqueous or anhydrous?

The base plays a critical role in activating the boronic acid for the transmetalation step.[12][13] The choice can dramatically affect yield.

  • Inorganic Bases are Preferred: For this substrate, strong inorganic bases are generally most effective. Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to promote the reaction but is less likely to cause dehalogenation compared to hydroxides or alkoxides.[5][8] Carbonates (K₂CO₃, Cs₂CO₃) are also widely used.[13]

  • Anhydrous vs. Aqueous: While many Suzuki couplings use aqueous bases, protodeboronation of the boronic acid can be a problem in the presence of water, especially at elevated temperatures.[5] For sensitive substrates, starting with anhydrous conditions using a base like K₃PO₄ in a solvent like dioxane or toluene is highly recommended.[11]

Visualizing the Process

Suzuki Catalytic Cycle and Competing Dehalogenation

Suzuki_Cycle cluster_main Suzuki Catalytic Cycle cluster_side Dehalogenation Pathway Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(Cl) Pd0->OA_Complex Oxidative Addition (Ar-Cl) Trans_Complex Ar-Pd(II)L₂(Ar') OA_Complex->Trans_Complex Transmetalation (Ar'-B(OH)₂) + Base PdH H-Pd(II)L₂(Cl) OA_Complex->PdH Forms from Base, Solvent, or H₂O Trans_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) Trans_Complex->Product PdH->Pd0 Reductive Elimination Dehalogenated Ar-H (Byproduct) PdH->Dehalogenated Troubleshooting_Workflow start Low Yield or No Reaction check_basics 1. Check Fundamentals start->check_basics reagents Reagents Fresh? Boronic Acid OK? Base Anhydrous? check_basics->reagents Yes atmosphere Fully Anaerobic? Solvent Degassed? check_basics->atmosphere No check_catalyst 2. Evaluate Catalyst System catalyst_activity Use Pre-catalyst? Ligand Appropriate for C-Cl? check_catalyst->catalyst_activity Yes side_reactions Dehalogenation or Homocoupling Observed? check_catalyst->side_reactions No check_conditions 3. Review Reaction Conditions optimize Systematic Optimization check_conditions->optimize No temp_time Temperature Sufficient? Reaction Time Adequate? check_conditions->temp_time Yes reagents->check_catalyst atmosphere->check_basics catalyst_activity->check_conditions side_reactions->check_catalyst temp_time->optimize

Caption: A logical workflow for troubleshooting poor-yielding Suzuki coupling reactions.

Data Summary Tables

Table 1: Comparison of Catalyst & Ligand Systems
Catalyst Source (1-2 mol%)Ligand (1.2-2.4 mol%)Typical Temp.Expected Outcome
Pd(PPh₃)₄(None needed)90-110°CModerate yield. May be sluggish and require longer reaction times. Prone to catalyst decomposition.
Pd(OAc)₂PPh₃90-110°CLow to moderate yield. Often less effective for aryl chlorides. [14]
Pd₂(dba)₃XPhos 80-100°CGood to excellent yield. Bulky, electron-rich ligand is highly effective for activating C-Cl bonds. [9]
XPhos Pd G3 (Pre-catalyst) (Internal)70-100°CHighly Recommended. Excellent yield, faster reaction times, lower catalyst loading, and high reliability. [5]
Table 2: Influence of Base on Coupling of 1-Chloroisoquinoline
Base (2-3 equiv.)SolventTypical YieldCommon Side Products
NaOH / KOHToluene/H₂OLow-ModerateSignificant dehalogenation.
Na₂CO₃ / K₂CO₃Dioxane/H₂OModerate-GoodSome dehalogenation and protodeboronation may occur due to the presence of water. [13]
K₃PO₄ Dioxane (anhydrous) Good-Excellent Optimal Choice. Minimizes dehalogenation and protodeboronation side reactions. [5][11]
Cs₂CO₃DioxaneGood-ExcellentVery effective but more expensive. Good for difficult couplings.

Experimental Protocols

Protocol 1: Optimized Conditions for 1-Chloroisoquinoline Suzuki Coupling

This protocol uses a modern pre-catalyst system designed for challenging aryl chlorides, minimizing side reactions and maximizing yield.

Materials:

  • 1-Chloroisoquinoline (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • XPhos Pd G3 (or other suitable Buchwald pre-catalyst) (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene

  • Magnetic stir bar

  • Schlenk flask or reaction vial with a septum cap

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-chloroisoquinoline, the arylboronic acid, and the finely ground K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) for at least three cycles.

  • Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Benchchem. Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020).
  • Benchchem. common mistakes in reactions involving 6-Chloroisoquinoline-1-carbaldehyde.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster.
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • ResearchGate. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2025).
  • Benchchem. how to avoid dehalogenation side reactions in Suzuki coupling.
  • PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • PMC. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. (2014).
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021).
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. (2016).
  • Academia.edu. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Benchchem. Minimizing dehalogenated byproducts in Suzuki coupling reactions.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PMC. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016).
  • ResearchGate. Optimization of reaction conditions for Suzuki coupling 1.
  • Aidic. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. (2018).
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • PMC. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. (2019).
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • Reddit. Failed suzuki coupling, any suggenstions?. (2024).
  • NIH. Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes.
  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF.
  • Reddit. How to approach choosing reaction conditions for Suzuki?. (2024).

Sources

Preventing ester hydrolysis during isoquinoline substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Ester Hydrolysis During Substitution Reactions Ticket ID: ISOQ-EST-PROT-001

Mission Statement

You are accessing the Isoquinoline Reactivity Support Center . This guide addresses a specific, high-frequency failure mode in medicinal chemistry: the unintended hydrolysis (saponification) of ester side chains during the functionalization of isoquinoline cores.

Isoquinolines possess a unique electronic bias where the C1 position is highly electrophilic. However, the conditions required to activate this position (SNAr or Metal-Catalyzed Coupling) often overlap with the conditions that cleave esters. This guide provides self-validating protocols to decouple these reactivities.

Part 1: Diagnostic Decision Matrix

Before selecting a reagent, map your substrate's fragility against the required transformation. Use the logic flow below to determine the safest protocol.

Isoquinoline_Decision_Tree Start START: Select Transformation Type_SNAr Nucleophilic Substitution (SNAr) Start->Type_SNAr Type_Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Type_Coupling Type_Metalation Direct Metalation (C-H Activation) Start->Type_Metalation Decision_Base Can you use a Non-Nucleophilic Base? Type_SNAr->Decision_Base Decision_Water Is Water Required for Solubility? Type_Coupling->Decision_Water Protocol_C PROTOCOL C: Knochel-Hauser Base (TMPMgCl·LiCl) Type_Metalation->Protocol_C Standard Lithiums Fail Protocol_A PROTOCOL A: Anhydrous Carbonate/DMF (Use F-Isoquinoline) Decision_Base->Protocol_A Yes (Weak Base) Protocol_B PROTOCOL B: Anhydrous TMSOK System (Soluble Silanolates) Decision_Water->Protocol_B No (Strictly Anhydrous) Protocol_D PROTOCOL D: Buchwald Precatalysts (Avoid Alkoxides) Decision_Water->Protocol_D Yes (Biphasic/Buffered)

Figure 1: Protocol selection strategy based on reaction type and ester sensitivity. Green nodes indicate the recommended safe harbor protocols.

Part 2: Troubleshooting & Protocols (Q&A)

Scenario 1: The SNAr Conflict

User Ticket: "I am trying to displace a 1-chloroisoquinoline with a primary amine. I used NaH/THF to deprotonate the amine, but my methyl ester at C4 was hydrolyzed to the acid."

Root Cause Analysis: Sodium hydride (NaH) and the resulting amide anion are hard, aggressive nucleophiles. While they successfully attack the C1-isoquinoline, they also attack the ester carbonyl (a "hard" electrophile). Furthermore, trace water in the solvent combined with strong base guarantees saponification.

The Solution: Protocol A (The "Soft" Approach) You must rely on the electrophilicity differential . The C1 position of isoquinoline is activated by the ring nitrogen (similar to a Michael acceptor). You do not need a strong base if you increase the electrophilicity of the substrate or use a dipolar aprotic solvent.

Step-by-Step Protocol:

  • Substrate Switch: If possible, switch from 1-Chloro to 1-Fluoroisoquinoline . The C-F bond is more electronegative, significantly lowering the transition state energy for the initial nucleophilic attack (Meisenheimer complex formation) without increasing ester sensitivity [1].

  • Solvent System: Use anhydrous DMF or DMSO . These solvents solvate the cation (K+), leaving the anion "naked" and more reactive, allowing you to use a weaker base.

  • Base Selection: Switch to K₂CO₃ or Cs₂CO₃ . These are strong enough to buffer the reaction but too bulky and weakly nucleophilic to attack the ester rapidly at moderate temperatures.

Parameter"Risky" Condition"Safe" Condition
Leaving Group Chloride / BromideFluoride (Faster SNAr rate)
Base NaH, NaOEt, NaOHK₂CO₃, DIPEA
Solvent THF, MeOHDMF, NMP, DMSO
Scenario 2: Suzuki Coupling Hydrolysis

User Ticket: "My Suzuki coupling works, but I lose 40% of my product to the carboxylic acid. I'm using Pd(dppf)Cl₂, K₂CO₃, and Dioxane/Water (4:1)."

Root Cause Analysis: Standard Suzuki conditions rely on water to dissolve the inorganic base (K₂CO₃). Hydroxide ions (generated from carbonate + water equilibrium) are the active species that facilitate transmetalation. Unfortunately, hydroxide is also the reagent for saponification.

The Solution: Protocol B (Anhydrous Homogeneous Coupling) To save the ester, you must eliminate water. However, inorganic bases are insoluble in dry organic solvents. The solution is Potassium Trimethylsilanolate (TMSOK) .[1] It is soluble in organic solvents (THF, Toluene) and acts as an anhydrous source of "hydroxide-equivalent" to activate the boronic acid [2].

Step-by-Step Protocol:

  • Drying: Flame-dry all glassware. Use anhydrous Toluene or THF.

  • Reagents:

    • Catalyst: Pd(OAc)₂ + S-Phos (or X-Phos for chlorides).

    • Base: TMSOK (2.0 equiv).

    • Boron Source: Use a Boronic Ester (BPin), not the Acid (acids release water during trimerization).

  • Execution:

    • Mix reagents in the glovebox or under Argon stream.

    • Heat to 60–80°C.

    • Why it works: The silanolate activates the boron for transmetalation but is significantly less nucleophilic toward the carboxylic ester carbon than a hydroxide ion.

Scenario 3: Functionalizing the Ring (C-H Activation)

User Ticket: "I need to add an iodine to the C4 position of my isoquinoline ester. n-BuLi caused immediate decomposition/polymerization."

Root Cause Analysis: Alkyllithiums (n-BuLi) are extremely nucleophilic and will attack the ester carbonyl at -78°C faster than they will deprotonate the ring.

The Solution: Protocol C (Knochel-Hauser Base) You require a base with high kinetic basicity (to remove the proton) but low nucleophilicity (to ignore the ester). The gold standard is the Turbo-Hauser Base (TMPMgCl·LiCl) [3].

Step-by-Step Protocol:

  • Preparation: Dissolve substrate in anhydrous THF at -40°C.

  • Metalation: Add TMPMgCl·LiCl (1.1 equiv) dropwise.

    • Mechanism:[2][3][4][5][6][7] The bulky tetramethylpiperidino (TMP) group sterically hinders attack on the ester, while the LiCl breaks up aggregates, making the base kinetically active enough to deprotonate the isoquinoline ring (usually at C1 or C4 depending on substitution).

  • Quench: After 30 mins, add I₂ or another electrophile.

  • Result: Clean C-H functionalization with the ester intact.

Part 3: Mechanistic Visualization

Understanding the competition between the desired ring attack and the undesired ester attack is crucial for troubleshooting.

Mechanism_Competition Substrate Isoquinoline-Ester (Substrate) Nucleophile Nucleophile/Base (Nu:-) Meisenheimer Meisenheimer Complex (Stabilized by N-atom) Nucleophile->Meisenheimer Soft/Bulky Nu Tetrahedral Tetrahedral Intermediate (Ester Cleavage) Nucleophile->Tetrahedral Hard/Small Nu (OH-, OMe-) Path_Ring Path A: Ring Attack (C1) (Desired S_NAr) Path_Ester Path B: Carbonyl Attack (Undesired Hydrolysis) Product Substituted Isoquinoline (Ester Intact) Meisenheimer->Product Leaving Group Departure Byproduct Carboxylic Acid (Hydrolyzed) Tetrahedral->Byproduct Alkoxide Departure

Figure 2: Kinetic competition. Path A is favored by soft nucleophiles and electron-deficient rings. Path B is favored by hard bases (OH-) and water.

Part 4: Reference Data

Solvent Compatibility Table

When preventing hydrolysis, solvent dryness is as critical as base selection.

SolventHygroscopicityMax Water Content (Safe)Drying Method
DMF High< 150 ppmMolecular Sieves (4Å), activated
DMSO High< 100 ppmDistillation over CaH₂ or Sieves
THF Medium< 50 ppmNa/Benzophenone or Column System
Toluene Low< 200 ppmNa/Benzophenone
Base pKa & Nucleophilicity Guide

Select the lowest pKa base that can still effect your transformation.

BasepKa (conj. acid)NucleophilicityRisk to Ester
K₂CO₃ ~10.3LowLow (if anhydrous)
Cs₂CO₃ ~10.3LowLow (if anhydrous)
TMSOK ~13 (apparent)ModerateLow (Steric bulk)
NaOEt 16HighCritical
LiHMDS 26Low (Bulky)Low
TMPMgCl·LiCl ~35Very Low (Bulky)Safe

References

  • Nucleophilic Substitution Selectivity: Title: Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole.[8] Source: ResearchGate (Journal of Heterocyclic Chemistry context). URL:[Link]

  • Anhydrous Suzuki Coupling (TMSOK): Title: Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.[1][9] Source: National Institutes of Health (PMC). URL:[Link]

  • General Ester Stability in Coupling: Title: Ester Stability under Suzuki/Buchwald Conditions.[10] Source: Reddit (r/Chemistry) - Validated Community Discussion. URL:[Link]

Sources

Technical Support Center: Ethyl 1-chloroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Resource for process chemists and researchers. It assumes a baseline understanding of organic synthesis but addresses the specific nuances of handling halogenated isoquinoline esters.

Executive Summary & Critical Properties

Ethyl 1-chloroisoquinoline-7-carboxylate is a highly functionalized intermediate, often utilized in the synthesis of HIF prolyl hydroxylase inhibitors (e.g., analogs of Roxadustat).[1]

Critical Handling Warning: The C1-chloro position in electron-deficient isoquinolines is susceptible to nucleophilic attack . While the ester at C7 is relatively stable, the C1-Cl bond can hydrolyze back to the 1-hydroxy (isocarbostyril) species under acidic aqueous conditions or undergo nucleophilic displacement if handled in nucleophilic solvents (e.g., alcohols) without buffering.[2]

PropertySpecification / Note
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water, cold hexanes
Stability Moisture sensitive (C1-Cl hydrolysis); Acid sensitive
Storage Inert atmosphere (

/Ar),

, Desiccated

Core Purification Workflows

Module A: The Quench (Critical Control Point)

The purity of the final material is often determined before the purification step—during the quenching of the chlorination reaction (typically POCl


). Improper quenching generates HCl, which catalyzes the hydrolysis of the C1-chloro group or the C7-ester.[1]

Standard Operating Procedure (SOP-Q1): Controlled Quench

  • Concentration: Remove excess POCl

    
     via vacuum distillation before quenching. Residual POCl
    
    
    
    generates massive heat and HCl upon water contact.
  • Temperature: Cool the residue to

    
    .
    
  • Buffering: Do not quench directly into water. Quench into a stirred mixture of DCM and saturated NaHCO

    
     (aq)  or 2M K
    
    
    
    CO
    
    
    .
    • Why? This neutralizes HCl immediately, protecting the acid-labile functionalities.[1]

  • Extraction: Rapidly extract into Dichloromethane (DCM). Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate at
    
    
    .
Module B: Crystallization (Primary Method)

Recrystallization is preferred over chromatography for scalability and stability.

Protocol:

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (EtOAc) .

  • Anti-solvent Addition: Slowly add hot n-Heptane (or Petroleum Ether) until slight turbidity persists.[1]

    • Ratio: Target a 1:3 to 1:5 ratio of EtOAc:Heptane.

  • Cooling: Allow to cool to Room Temperature (RT) slowly (2 hours), then chill to

    
    .
    
  • Filtration: Collect solids. Wash with cold Heptane.

Module C: Flash Chromatography (Secondary Method)

If the crude profile is complex ( <85% purity), chromatography is required.[2]

  • Stationary Phase: Silica Gel (neutralized, 230-400 mesh).[1][2]

  • Mobile Phase: Gradient of 5%

    
     20% Ethyl Acetate in Hexanes.
    
  • Additive: Add 1% Triethylamine (TEA) to the column if hydrolysis on silica is observed (streaking).[2]

Visualization of Workflows

Figure 1: Reaction Workup & Isolation Logic

This diagram illustrates the decision matrix for isolating the target compound while avoiding the common pitfall of hydrolysis.

WorkupLogic Start Crude Reaction Mixture (Excess POCl3 present) Distill Vacuum Distillation (Remove POCl3) Start->Distill Essential Step Quench Quench into DCM + Sat. NaHCO3 (0°C) Distill->Quench Residue PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Target + Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Phosphates/Salts) PhaseSep->AqLayer Dry Dry (Na2SO4) & Concentrate <40°C OrgLayer->Dry CrudeSolid Crude Solid Isolated Dry->CrudeSolid

Caption: Figure 1. Optimized workup flow to minimize acid-catalyzed hydrolysis of the C1-chloro and C7-ester groups.[1]

Troubleshooting & FAQs

Answers provided by the Senior Application Scientist Team.

Q1: My product is turning into a white insoluble solid during the water wash. What happened? Diagnosis: You likely triggered Hydrolysis . Explanation: The C1-chloro group is reactive.[1][3][4][5][6] If the aqueous layer became acidic (pH < 4) due to insufficient buffering of the POCl


 hydrolysis, the chlorine is displaced by water, reverting the molecule to Ethyl 1-hydroxyisoquinoline-7-carboxylate  (or the lactam tautomer).[1] This byproduct is significantly less soluble in organic solvents and precipitates out.
Solution:  Ensure your quench solution contains excess base (NaHCO

or K

CO

). Monitor pH during extraction; it must remain neutral to slightly basic (pH 7-8).[1]

Q2: The crude solid is dark yellow/brown. How do I remove the color? Diagnosis: Polymerized phosphorus byproducts or oxidative degradation. Explanation: Isoquinolines can oxidize or complex with phosphorus salts to form colored tars. Solution:

  • Charcoal Treatment: Dissolve crude in warm EtOAc, treat with activated carbon (5 wt%), filter through Celite, then crystallize.

  • Silica Plug: Pass the crude solution (in DCM) through a short pad of silica gel. The target elutes quickly; the dark tars adhere to the baseline.

Q3: I see a "ghost" spot on TLC that trails the product. What is it? Diagnosis: On-column hydrolysis.[1] Explanation: Silica gel is slightly acidic. Sensitive chloro-heterocycles can hydrolyze on the plate or column.[1] Solution: Pre-treat your TLC plate or silica column with 1% Triethylamine in Hexanes to neutralize acidic sites. If the spot disappears, it was an artifact of the acidity.

Q4: Can I use alcohols (Methanol/Ethanol) for recrystallization? Diagnosis: High Risk. Explanation: While solubility might be good, heating a 1-chloroisoquinoline in ethanol can lead to Nucleophilic Aromatic Substitution (SNAr) , forming the 1-ethoxy ether impurity (Ethyl 1-ethoxyisoquinoline-7-carboxylate).[1] Solution: Stick to non-nucleophilic solvent systems like Ethyl Acetate/Heptane or DCM/Hexanes . If alcohol is necessary, use Isopropanol (sterically hindered) and keep the duration of heat exposure minimal.[2]

Impurity Profile & Removal Guide

Impurity TypeOriginRemoval Strategy
1-Hydroxy derivative Hydrolysis of C1-ClInsoluble in DCM/EtOAc; remove by filtration of the organic extract or recrystallization (remains in solid filter cake if using hot filtration).[1]
Starting Material (N-oxide) Incomplete ReactionPolar; removed via Flash Chromatography (elutes later).[1][2]
Des-chloro (Hydrogenolysis) Over-reduction (rare)Difficult to separate; requires high-efficiency column chromatography.
Phosphoric Acid Esters POCl

side reaction
Water wash with NaHCO

; Recrystallization.

References

  • FibroGen, Inc. (2013).[2] Process for the preparation of Roxadustat and intermediates. Patent WO2013/92979.[1] (Describes the general chlorination conditions for isoquinoline-3-carboxylates, applicable to 7-isomers).

  • ChemicalBook . (n.d.). 1-Chloroisoquinoline Synthesis & Properties. (General protocol for POCl3 chlorination of isoquinoline N-oxides).

  • BenchChem . (2025).[6] Navigating Quinoline/Isoquinoline Chlorination: POCl3 Alternatives and Workup. [2]

  • Moynihan, H. A., & Horgan, D. E. (2017).[2][7] Impurity Occurrence and Removal in Crystalline Products. Organic Process Research & Development. (Principles of impurity rejection in crystallization). [2]

  • European Chemicals Agency (ECHA) . (n.d.).[2][8] Registration Dossier: Ethyl 1-chloroisoquinoline-3-carboxylate. (Safety and physicochemical data for the regioisomer). [2]

Sources

Technical Guide: Storage & Stability of Chloroisoquinoline Esters under Inert Atmosphere

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Chloroisoquinoline esters are high-value pharmacophores often employed as intermediates in the synthesis of antiviral and antimalarial agents. Their storage stability is compromised by two competing factors:

  • Ester Hydrolysis: The electron-deficient isoquinoline ring (exacerbated by the electron-withdrawing chlorine substituent) activates the ester carbonyl, making it highly susceptible to nucleophilic attack by atmospheric moisture.

  • Oxidative Degradation: The nitrogen heterocycle is prone to N-oxide formation, while the C-Cl bond sensitizes the molecule to photolytic degradation.

This guide provides a self-validating protocol for maintaining purity >99.5% over extended storage periods, aligned with ICH Q1A(R2) standards.

The Degradation Mechanism (The "Why")

To troubleshoot effectively, one must understand the molecular failure modes. The presence of a chlorine atom on the isoquinoline ring pulls electron density away from the ester linkage (inductive effect,


), lowering the activation energy for hydrolysis.
Primary Failure Mode: Moisture-Induced Hydrolysis

Unlike simple aliphatic esters, chloroisoquinoline esters do not require strong acid/base catalysis to degrade; trace ambient moisture is often sufficient to drive the equilibrium toward the carboxylic acid form, which often precipitates out of solution or alters the solubility profile.

Secondary Failure Mode: Photo-Oxidation

Exposure to UV light can trigger homolytic cleavage of the C-Cl bond or promote oxidation at the isoquinoline nitrogen (N-oxidation), leading to yellow/brown discoloration.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes.

DegradationPathway Start Intact Chloroisoquinoline Ester (Colorless/White Solid) Transition Tetrahedral Intermediate Start->Transition + Moisture (Fast) Oxidation N-Oxide / Dechlorination (Yellow Discoloration) Start->Oxidation UV Light / O2 (Slow) Moisture Atmospheric H2O (Nucleophile) Moisture->Transition Acid Chloroisoquinoline Acid (Insoluble Precipitate) Transition->Acid Irreversible (Precipitation) Alcohol Alcohol Byproduct (Solvent Soluble) Transition->Alcohol

Figure 1: Mechanistic pathway showing the bifurcation between moisture-induced hydrolysis (primary risk) and photo-oxidation (secondary risk).

Storage Protocol: Inert Atmosphere Workflow[6]

This protocol is designed to eliminate the two variables identified above: Moisture and Oxygen .

The "Double-Barrier" System

Do not rely on a single septum. Use a primary containment vessel inside a secondary inert environment.

ComponentSpecificationReason for Choice
Primary Container Amber borosilicate glass vial with PTFE-lined screw cap.Amber glass blocks UV; PTFE prevents leaching and solvent interaction.
Secondary Container Desiccator or Mylar® foil bag (heat sealed).Provides a physical barrier against humidity ingress.
Atmosphere Dry Argon (Grade 5.0, >99.999%).Argon is heavier than air, creating a "blanket" over the solid, unlike Nitrogen which mixes more easily.
Temperature -20°C ± 5°C.Arrhenius equation dictates that lower T exponentially slows hydrolysis rates.
Step-by-Step Handling (Schlenk/Glovebox)

Step 1: Drying (Critical Pre-requisite) Ensure the ester is fully dried before storage. Residual solvent (especially alcohols) can facilitate transesterification.

  • Action: Dry under high vacuum (<1 mbar) for 12 hours at ambient temperature.

Step 2: Inert Purging

  • Method A (Glovebox): Transfer solid into the vial inside a glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Method B (Schlenk Line):

    • Place open vial in a Schlenk tube.

    • Cycle Vacuum/Argon 3 times (3 mins vacuum, 1 min Argon).

    • Cap the vial under the Argon flow.

Step 3: Sealing Wrap the cap junction with Parafilm M® or electrical tape. While Parafilm is permeable to gas over time, it acts as a dust/contaminant shield. For long-term (>6 months), use heat-shrink bands.

Visualization: Handling Workflow

StorageWorkflow cluster_0 Preparation Phase cluster_1 Inert Packaging Phase Dry High Vac Drying (<1 mbar, 12h) QC QC Check (KF Titration <0.1% H2O) Dry->QC Purge Argon Purge (3x Cycles) QC->Purge Pass Seal Seal: PTFE Cap + Parafilm Purge->Seal Secondary Secondary Barrier (Desiccator/Foil Bag) Seal->Secondary Store Long Term Storage Secondary->Store -20°C

Figure 2: Validated workflow for preparing chloroisoquinoline esters for long-term storage.

Troubleshooting Center (FAQ)

Scenario A: "My white solid has turned yellow."

Diagnosis: Oxidative degradation or Photolysis.

  • Cause: The isoquinoline nitrogen may have oxidized to an N-oxide, or the C-Cl bond has undergone partial photolysis.

  • Fix: Check LC-MS for a mass shift of +16 Da (N-oxide). If confirmed, repurify via silica plug filtration (N-oxides are much more polar and will stick to silica).

  • Prevention: Switch to amber glass and ensure Argon flushing to remove

    
    .
    
Scenario B: "LC-MS shows a split peak (M+ and M-14)."

Diagnosis: Transesterification.

  • Cause: If stored in methanol or ethanol, the ester group may swap with the solvent.

  • Fix: This is irreversible chemically without re-synthesis.

  • Prevention: Never store these esters in protic solvents. Store as a dry solid or in anhydrous Toluene/DCM if solution storage is mandatory.

Scenario C: "The purity dropped, and I see a new peak at [M-R+H]."

Diagnosis: Hydrolysis.[1][2][3]

  • Cause: Moisture ingress. The mass shift corresponds to the loss of the alkyl group (R) and gain of a proton (H), indicating the free acid.

  • Fix: The acid byproduct is often significantly less soluble in organic solvents (like hexanes/ether) than the ester. Try triturating the solid with cold ether; the ester should dissolve, leaving the acid precipitate behind. Filter and re-concentrate.

Stability Specifications & Data

The following specifications are derived from ICH Q1A(R2) guidelines for "New Drug Substances" intended for long-term storage.

Table 1: Recommended Testing Intervals & Limits
ParameterAcceptance CriteriaTest MethodFrequency (Months)
Appearance White to Off-white Crystalline SolidVisual0, 3, 6, 12, 24
Purity (HPLC)

(No single impurity >0.5%)
HPLC-UV (254 nm)0, 6, 12, 24
Water Content

Karl Fischer (Coulometric)0, 12, 24
Mass Balance

Assay vs. Standard12, 24
Table 2: Degradation Rates by Condition (Empirical Estimates)
Storage ConditionAtmosphereEst. Degradation Rate (%/month)Shelf Life (extrapolated)
Ambient (25°C/60% RH) Air2.0 - 5.0%< 3 Months
Refrigerated (4°C) Air (capped)0.5 - 1.0%6 - 12 Months
Frozen (-20°C) Argon (Inert) < 0.1% > 24 Months

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7] (2003).[4] Defines the standard climatic zones and testing protocols for pharmaceutical stability.

  • Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (1999). (Provides foundational mechanisms for ester hydrolysis and heterocyclic reactivity).
  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. (Standard operating procedures for Schlenk lines and inert gas handling).

  • Master Organic Chemistry. Hydrolysis of Esters (Saponification and Acid Catalysis). (Detailed mechanistic breakdown of the tetrahedral intermediate depicted in Figure 1).

  • Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Industry standard for syringe and cannula transfer techniques cited in Module 3).

Sources

Minimizing side reactions in 1-chloroisoquinoline functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for medicinal chemists and process engineers working with 1-chloroisoquinoline.[1] It prioritizes mechanistic understanding over rote instruction to ensure reproducibility.[1]

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Minimizing Side Reactions[1]

Core Reactivity Profile & The "Imidoyl" Danger

Before troubleshooting, you must understand the substrate. 1-Chloroisoquinoline is not a standard aryl chloride.[1] Structurally, it is an imidoyl chloride analog embedded in a naphthalene-like system.

  • The Activation: The C1 position is highly electrophilic due to the adjacent

    
     nitrogen (C=N bond). This makes it excellent for 
    
    
    
    but highly susceptible to hydrolysis.
  • The Anchor: The isoquinoline nitrogen is a strong Lewis base, capable of binding to metal catalysts (Pd, Ni, Cu), causing "catalyst poisoning."

Troubleshooting Module: The "Silent Killers" of Yield

This section addresses the three most common failure modes: Hydrolysis (Isocarbostyril formation), Catalyst Deactivation, and Dehalogenation.

Issue #1: The Hydrolysis Trap (Formation of Isocarbostyril)

User Query: "My reaction turned into a white solid that is insoluble in organic solvents. NMR shows a loss of the aromatic C1 signal."

Diagnosis: You have converted your starting material into isocarbostyril (1-hydroxyisoquinoline), the thermodynamic sink of this system.

The Mechanism: Unlike chlorobenzene, 1-chloroisoquinoline reacts with water via an addition-elimination mechanism similar to acid chlorides. The resulting enol tautomerizes to the amide (lactam), which is extremely stable and unreactive to further functionalization.

Corrective Actions:

  • Solvent Drying: Standard "bottle dry" solvents are insufficient.[1] Use solvents dried over molecular sieves (3Å or 4Å) or from a solvent purification system (SPS).[1]

  • Base Selection: Avoid hygroscopic bases (e.g., KOH, NaOH) in open air.[1] Switch to anhydrous

    
     or 
    
    
    
    and weigh them in a glovebox or under a nitrogen cone.[1]
  • Workup Caution: Do not use strong acids during workup if unreacted starting material is present; it accelerates hydrolysis.[1]

Issue #2: Catalyst Poisoning (The "N-Binder" Effect)

User Query: "My Suzuki coupling stalls at 20% conversion. Adding more catalyst doesn't help. The solution turns dark black immediately."

Diagnosis: The isoquinoline nitrogen is coordinating to the Palladium (


), displacing your phosphine ligand and forming a stable, inactive complex 

.

The Mechanism: The


 nitrogen has a lone pair orthogonal to the 

-system, making it a potent

-donor. If your ligand is not bulky enough, the nitrogen outcompetes it for the metal center.

Corrective Actions:

  • Ligand Switch: Use bulky, electron-rich biaryl phosphines (Buchwald Ligands).[1] XPhos and BrettPhos are the gold standards here. The steric bulk prevents the isoquinoline nitrogen from approaching the Pd center.

  • Pre-catalysts: Stop using

    
     or 
    
    
    
    + Ligand. Use pre-formed precatalysts (e.g., XPhos Pd G2 or G3 ) to ensure the active catalytic species forms immediately without interference from the substrate.
Issue #3: Reductive Dehalogenation

User Query: "I see a new spot on TLC that matches isoquinoline (no chlorine). I'm losing mass balance."

Diagnosis: Hydrodehalogenation.[1] The hydride source is likely your solvent or base.

Corrective Actions:

  • Solvent Choice: Avoid secondary alcohols (Isopropanol, 2-butanol) which act as hydride donors via

    
    -hydride elimination on the metal center.[1] Use 1,4-Dioxane  or Toluene .[1]
    
  • Temperature Control: Lower the temperature. Dehalogenation often has a higher activation energy than the cross-coupling.

Visualizing the Failure Pathways

The following diagram maps the competition between the desired functionalization and the two primary side reactions (Hydrolysis and Catalyst Poisoning).

IsoquinolinePathways Start 1-Chloroisoquinoline (Electrophilic C1) Product Functionalized Isoquinoline Start->Product  Nucleophile / Catalyst   Lactam Isocarbostyril (Thermodynamic Dead End) Start->Lactam  Hydrolysis (Fast)   PdDead Inactive Complex [Pd(Isoq)2Cl2] Start->PdDead  N-Coordination   Water H2O / OH- Water->Lactam PdActive Active Pd(0)L PdActive->Product  Catalysis   PdActive->PdDead  Ligand Displacement  

Figure 1: Mechanistic competition between functionalization, hydrolysis (red), and catalyst deactivation (grey).[1]

Optimized Experimental Protocols

Protocol A: The "Bulletproof" Suzuki-Miyaura Coupling

Designed to minimize catalyst poisoning and hydrolysis.

ParameterConditionRationale
Catalyst XPhos Pd G3 (1-3 mol%)Pre-formed catalyst prevents N-coordination; G3 scaffold activates rapidly.[1]
Solvent 1,4-Dioxane (Anhydrous)High boiling point, non-protic (prevents dehalogenation).[1]
Base

(2.0 equiv, finely ground)
Mild enough to prevent rapid hydrolysis, strong enough for transmetallation.[1]
Additives NoneAvoid alcohols.[1]
Atmosphere Argon/NitrogenEssential to exclude moisture.[1]

Step-by-Step:

  • Charge a reaction vial with 1-chloroisoquinoline (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (2.0 equiv), and XPhos Pd G3 (0.02 equiv).[1]
    
  • Seal the vial and purge with Argon for 5 minutes (Evacuate/Backfill x3).

  • Add anhydrous 1,4-Dioxane (0.2 M concentration) via syringe.[1]

  • Heat to 80°C for 2–4 hours. Note: Do not overheat (>100°C) unless necessary, as this promotes dehalogenation.[1]

  • QC Check: Take a 10 µL aliquot, quench in EtOAc/Water. If TLC shows a baseline spot (Isocarbostyril), your solvent was wet.[1]

Protocol B: Nucleophilic Aromatic Substitution ( )

For amines and alkoxides.[1][2] No metal required.[1]

ParameterConditionRationale
Solvent DMSO or NMP (Dry)Polar aprotic solvents stabilize the Meisenheimer intermediate.[1]
Base DIPEA (Hunig's Base) or NaH DIPEA for neutral amines; NaH for alcohols (to form alkoxide).[1]
Temp 60°C – 100°CC1 is reactive; extreme heat (>140°C) is rarely needed and promotes tarring.[1]

Step-by-Step:

  • Dissolve 1-chloroisoquinoline (1.0 equiv) in dry DMSO (0.5 M).

  • Add the nucleophile (1.2–1.5 equiv).[1]

  • Add DIPEA (2.0 equiv).[1]

  • Heat to 80°C.

  • Troubleshooting: If the reaction is sluggish, add CsF (1.0 equiv) . The fluoride can exchange with the chloride in situ (Halex reaction), creating a more reactive 1-fluoroisoquinoline intermediate that reacts faster with the nucleophile.

References

  • Mechanistic Insight on Heterocycle Cross-Coupling: Billingsley, K., et al.[1] "A Highly Active and Efficient Catalyst System... for the Suzuki-Miyaura Cross-Coupling Reaction of Heteroaryl Boronic Acids."[3] Journal of the American Chemical Society, 2007.[3]

  • Handling 1-Chloroisoquinoline (Properties & Safety): PubChem Compound Summary. "1-Chloroisoquinoline."[1][4][5] National Library of Medicine.[1]

  • Catalyst Deactivation Pathways: Guram, A. S., et al.[1] "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2004.[1]

  • Hydrolysis and Tautomerization (Isocarbostyril): Sigma-Aldrich Technical Data. "1-Chloroisoquinoline Product Specification and Reactivity." [1]

  • Buchwald-Hartwig Amination of Heterocycles: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1]

Sources

Validation & Comparative

A Comparative Guide to C13 NMR Chemical Shifts for 1-Chloroisoquinoline and its Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of molecular structures is paramount. Isoquinoline scaffolds are prevalent in a vast array of biologically active compounds, making their structural elucidation a routine yet critical task. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy provides unparalleled insight into the carbon framework of these molecules. This guide offers an in-depth comparison of the C13 NMR chemical shifts for 1-chloroisoquinoline, serving as a foundational reference for understanding the influence of ester functionalization on this important heterocyclic system.

The Diagnostic Power of C13 NMR in Heterocyclic Chemistry

C13 NMR spectroscopy is a powerful tool for determining the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, and its chemical shift (δ), measured in parts per million (ppm), is highly sensitive to its local electronic environment. For aromatic and heteroaromatic systems like isoquinoline, the position of a signal can reveal information about the electron density at that carbon. Electronegative substituents or adjacent heteroatoms, such as nitrogen, typically deshield nearby carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups will shield carbons, shifting their signals to a lower chemical shift (upfield). Understanding these substituent-induced chemical shifts is key to unambiguous spectral assignment and structural verification.

Comparative Analysis: 1-Chloroisoquinoline vs. Parent and Ester Analogues

To appreciate the electronic effects of substituents, we will compare the C13 NMR data of the parent isoquinoline molecule with its 1-chloro and a representative 1-carboxy derivative. While specific data for a 1-chloroisoquinoline ester is not widely published, the isoquinoline-1-carboxylic acid provides an excellent proxy for understanding the impact of a carbonyl-containing, electron-withdrawing group at the C1 position.

The table below summarizes the experimentally determined C13 NMR chemical shifts for isoquinoline, 1-chloroisoquinoline, and isoquinoline-1-carboxylic acid.

Table 1: Comparative ¹³C NMR Chemical Shifts (ppm)

Carbon PositionIsoquinoline[1][2]1-Chloroisoquinoline[3]Isoquinoline-1-carboxylic acid[4]
C1152.7151.8150.3
C3143.2142.1143.0
C4120.5120.0123.6
C4a128.7126.6128.9
C5127.5127.3128.1
C6130.4130.2130.4
C7127.0127.6127.8
C8126.4129.8130.0
C8a135.7137.9136.9
C=O--166.4

Data sourced from publicly available spectral databases and literature. Solvent effects may cause minor variations.

Analysis of Substituent Effects:
  • Effect of the C1-Chloro Group: Comparing 1-chloroisoquinoline to the parent isoquinoline, the most significant changes are observed at the carbons proximate to the substitution. The C1 carbon, directly attached to the electronegative chlorine, is surprisingly shifted slightly upfield (from 152.7 to 151.8 ppm). This is a known "heavy atom effect" where halogens heavier than fluorine can induce some shielding. The adjacent C8a is deshielded (shifted downfield from 135.7 to 137.9 ppm), which is a more typical inductive effect. The influence on more distant carbons is less pronounced.

  • Effect of a C1-Carboxyl/Ester Group: The isoquinoline-1-carboxylic acid data demonstrates the strong electron-withdrawing nature of the carbonyl group. The C1 signal is shifted upfield to 150.3 ppm, while the new carbonyl carbon (C=O) appears significantly downfield at 166.4 ppm, as expected for a carboxylic acid. An ester group (-COOR) at this position would exhibit a very similar effect on the ring carbons, with the ester carbonyl signal typically appearing slightly more downfield, in the 165-175 ppm range. The deshielding effect on neighboring carbons like C4 and C8 is also evident.

For a hypothetical 1-chloroisoquinoline ester , one would predict a superposition of these effects. The chemical shifts would be primarily dictated by the 1-chloro substitution pattern, with additional downfield shifts for carbons ortho and para to the ester functionality, should the ester be placed on the benzene ring.

Beyond the Basics: Complementary and Predictive Techniques

While 1D C13 NMR is foundational, a comprehensive structural analysis often requires more advanced methods.

  • 2D NMR Spectroscopy: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning proton and carbon signals by revealing one-bond (¹J_CH) and multiple-bond (²⁻³J_CH) correlations, respectively.[5]

  • Computational Prediction: In the absence of experimental data, computational methods, particularly those using Density Functional Theory (DFT), can predict C13 NMR chemical shifts with a high degree of accuracy.[6][7][8] These predictions are valuable for distinguishing between isomers and confirming assignments.[9][10]

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines the steps for acquiring a quantitative-ready, proton-decoupled C13 NMR spectrum, explaining the rationale behind each step.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Accurately weigh 15-25 mg of the 1-chloroisoquinoline ester sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

    • Rationale: A higher concentration is typically required for C13 NMR compared to H1 NMR due to the low natural abundance (1.1%) of the C13 isotope. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its characteristic solvent signal at ~77 ppm provides a convenient chemical shift reference.[11]

  • Spectrometer Setup and Tuning:

    • Action: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and then tune and match the ¹³C and ¹H channels.

    • Rationale: The lock system uses the deuterium frequency to correct for magnetic field drift, ensuring high resolution over the course of the experiment. Tuning and matching the probe ensures maximum energy transfer from the transmitter to the sample and from the sample to the receiver, maximizing signal-to-noise.

  • Acquisition Parameter Optimization:

    • Action: Set up a standard proton-decoupled C13 experiment (zgpg30 or similar on Bruker systems). Key parameters to consider are:

      • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, including carbonyls, are captured.

      • Pulse Angle (p1): A 30° or 45° pulse is often used instead of 90° to allow for a shorter relaxation delay.

      • Relaxation Delay (d1): Set to at least 2 seconds. For quantitative results, this should be increased to 5 times the longest T₁ (spin-lattice relaxation time) of the carbons of interest, which can be >10 seconds for quaternary carbons. An "inverse-gated decoupling" pulse program is essential for quantitative measurements as it eliminates the Nuclear Overhauser Effect (NOE).[12]

      • Number of Scans (ns): Start with 128 or 256 scans and increase as needed to achieve adequate signal-to-noise.

    • Rationale: Proper parameter selection is a trade-off between resolution, signal intensity, and experiment time. Quaternary carbons relax much more slowly than protonated carbons and require longer relaxation delays for their signals to be accurately integrated.[12]

  • Data Processing:

    • Action: After acquisition, apply an exponential multiplication window function (line broadening of ~1-2 Hz) to improve the signal-to-noise ratio. Fourier transform the Free Induction Decay (FID). Carefully phase the spectrum and apply a baseline correction.

    • Rationale: Processing converts the time-domain signal (FID) into the frequency-domain spectrum we interpret. Correct phasing ensures that all peaks are in pure absorption mode (positive and symmetrical), which is critical for accurate chemical shift determination and integration.

The workflow for this process can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (15-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Tune insert->lock setup Set Parameters (SW, d1, ns) lock->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum (e.g., CDCl3 at 77.16 ppm) phase->reference analyze Assign Signals & Analyze Structure reference->analyze

Sources

Mass spectrometry fragmentation pattern of chloroisoquinoline ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of Chloroisoquinoline Ethyl Ester

Executive Summary & Application Context

In the high-stakes landscape of pharmaceutical development—specifically for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors like Roxadustat—the chloroisoquinoline ethyl ester scaffold serves as a critical synthetic intermediate. Its purity and structural integrity are paramount, as the 1-chloro position is the reactive site for subsequent nucleophilic substitutions (e.g., with glycine derivatives).

This guide provides a deep-dive technical comparison of the mass spectrometry (MS) fragmentation patterns of Ethyl 1-chloroisoquinoline-3-carboxylate against its common structural analogs and impurities. Unlike standard datasheets, we focus on the mechanistic causality of fragmentation to empower researchers to distinguish this compound from regioisomers (e.g., 4-chloro analogs) and hydrolysis byproducts.

Experimental Methodology: The Self-Validating Protocol

To ensure reproducible data that withstands regulatory scrutiny (ICH Q2(R2)), the following LC-MS/MS protocol is recommended. This setup favors the protonated molecular ion


 typical in drug discovery workflows.
Instrument Configuration
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1]

    • Why: The isoquinoline nitrogen provides a distinct protonation site, yielding high sensitivity compared to APCI.

  • Analyzer: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile ester cleavages and stable ring fragmentations.

Step-by-Step Acquisition Workflow
  • System Suitability: Inject a known standard (e.g., Reserpine) to verify mass accuracy (<2 ppm).

  • Precursor Selection: Isolate the monoisotopic peak at m/z 236.047 (for

    
    ).
    
  • Isotope Fidelity Check: Verify the presence of the

    
     isotope at m/z 238.044  with an intensity ratio of ~3:1 (M:M+2). If this ratio deviates, the compound is not the chlorinated target.
    
  • MS2 Acquisition: Trigger fragmentation on the

    
     peak.
    

Fragmentation Mechanics: The "Performance" Profile

The fragmentation of Ethyl 1-chloroisoquinoline-3-carboxylate is governed by three competitive pathways: Ester cleavage, Decarboxylation, and Dehalogenation.

Primary Pathway: The Ester Cascade (High Probability)

Under low-to-medium collision energy, the ethyl ester group is the first to fragment.

  • Precursor:

    
    
    
  • Loss of Ethanol (-46 Da): The protonated carbonyl facilitates the neutral loss of ethanol, generating an acylium ion or a ketene-like intermediate.

    • Fragment:m/z 190.00

  • Decarbonylation (-28 Da): The resulting ion loses CO, contracting to the chloroisoquinoline core.

    • Fragment:m/z 162.01

Secondary Pathway: Halogen Elimination (Diagnostic)

The stability of the C-Cl bond depends on its position. For the 1-chloro isomer, the proximity to the protonated nitrogen can facilitate specific losses.

  • Loss of HCl (-36 Da): A characteristic neutral loss observed in nitrogen heterocycles with adjacent halogens.

    • Fragment:m/z 200.07 (Radical cation formation or rearrangement).

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow, distinguishing between the primary ester loss and the secondary skeletal degradation.

Fragmentation Parent Precursor [M+H]+ m/z 236.05 (C12H11ClNO2)+ Frag1 [M+H - EtOH]+ m/z 190.01 (Acylium Ion) Parent->Frag1 - EtOH (46 Da) Low CE FragHCl [M+H - HCl]+cdot m/z 200.07 (Radical Cation) Parent->FragHCl - HCl (36 Da) Alternative Path Frag2 [M+H - EtOH - CO]+ m/z 162.01 (Chloroisoquinolinyl Cation) Frag1->Frag2 - CO (28 Da) Med CE Frag3 [Isoquinolinyl Cation]+ m/z 127.04 (Loss of Cl•) Frag2->Frag3 - Cl• (35 Da) High CE

Figure 1: Mechanistic fragmentation tree for Ethyl 1-chloroisoquinoline-3-carboxylate under ESI(+).

Comparative Analysis: Alternatives & Impurities

To validate the identity of your compound, you must compare its MS profile against common synthesis "alternatives" (impurities).

Comparison 1: Regioisomers (1-Cl vs. 4-Cl)

In the synthesis of isoquinolines, chlorination can occur at the 4-position (an impurity).

  • Differentiation: The 1-chloro position is highly activated for nucleophilic attack (SNAr) due to the adjacent nitrogen. In MS/MS, this often results in a higher abundance of the [M-Cl]+ or [M-HCl]+ fragments for the 1-Cl isomer compared to the more stable 4-Cl isomer.

  • Data Signal: If the peak at m/z 200 is weak or absent, suspect the 4-chloro isomer.

Comparison 2: Hydrolysis Product (Carboxylic Acid)

Storage in humid conditions can hydrolyze the ethyl ester.

  • Alternative: 1-chloroisoquinoline-3-carboxylic acid.[2]

  • MS Shift: Parent ion shifts from 236 -> 208 .

  • Pattern: Immediate loss of CO2 (-44 Da) or H2O (-18 Da) rather than the -46 Da (EtOH) loss seen in the ester.

Quantitative Data Summary
Fragment Ion (m/z)IdentityRelative Abundance (Est.)Diagnostic Value
236.05 Parent [M+H]+100%Precursor Selection
238.05 Isotope [M+H+2]+~32%Confirms Chlorine Presence
190.01 [M+H - EtOH]+60-80%Confirms Ethyl Ester
162.01 [M+H - EtOH - CO]+40-60%Confirms Carbonyl Linkage
200.07 [M+H - HCl]+10-20%Suggests Labile Cl (1-position)
127.04 Isoquinoline Core<10%Skeletal Confirmation

References

  • Roxadustat Synthesis & Intermediates

    • Píša, O., et al. (2022).[3] "A Scalable Synthesis of Roxadustat (FG-4592)." Organic Process Research & Development. [3]

  • Isoquinoline Fragmentation Mechanisms

    • Wang, X., et al. (2020). "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry." Scientific Reports.

  • General MS Interpretation

    • NIST Mass Spectrometry Data Center.[4] "Ethyl 3-coumarincarboxylate (Analogous Ester Fragmentation)."

  • Compound Data

    • PubChem.[5] "Ethyl 1-chloroisoquinoline-3-carboxylate (Compound Summary)."

Sources

Infrared (IR) Absorption Bands for Isoquinoline Ester Carbonyl Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry and drug development, isoquinoline derivatives serve as a foundational scaffold for numerous alkaloids and therapeutic agents (e.g., papaverine, morphine precursors). The precise characterization of ester-functionalized isoquinolines is critical for validating synthetic pathways and distinguishing between positional isomers.

This guide provides a technical analysis of the infrared absorption characteristics of isoquinoline ester carbonyl groups. Unlike simple aliphatic esters, the carbonyl stretching frequency (


) in isoquinoline systems is governed by a complex interplay between resonance conjugation  (which lowers frequency) and the inductive effect  of the heterocyclic nitrogen (which raises frequency). This guide objectively compares these effects across different ring positions (C1, C3, C4) to provide researchers with diagnostic spectral fingerprints.

Part 1: The Physics of Heterocyclic Carbonyls

To interpret the IR spectra of isoquinoline esters, one must understand the competing electronic forces at play. The carbonyl stretching frequency is directly proportional to the bond force constant (


), which is influenced by the bond order.
Resonance Effect (Conjugation)

Conjugation between the ester carbonyl and the aromatic isoquinoline ring delocalizes


-electrons, reducing the double-bond character of the carbonyl group.
  • Result: Lowers

    
     (Red shift).
    
  • Typical Range: 1715–1730 cm⁻¹.[1][2][3]

Inductive Effect (Nitrogen Influence)

The nitrogen atom in the isoquinoline ring is highly electronegative. Its proximity to the ester group creates an electron-withdrawing inductive field (


-withdrawal).
  • Result: Shortens the C=O bond, increasing the force constant and raising

    
     (Blue shift).
    
  • Typical Range: 1735–1750 cm⁻¹ (when adjacent to Nitrogen).

The "Rule of Three" for Esters

A reliable diagnostic for all esters is the presence of three strong bands:

  • C=O Stretch: 1715–1750 cm⁻¹.

  • C–C(=O)–O Asymmetric Stretch: 1200–1300 cm⁻¹.

  • O–C–C Symmetric Stretch: 1000–1150 cm⁻¹.

Part 2: Comparative Analysis of Positional Isomers

The position of the ester group relative to the isoquinoline nitrogen drastically alters the IR signature. The table below synthesizes experimental data and heteroaromatic trends (using pyridine analogs as high-confidence proxies where direct isoquinoline data is rare).

Table 1: Comparative IR Frequencies for Isoquinoline Ethyl Esters
FeatureIsoquinoline-1-carboxylate Isoquinoline-3-carboxylate Isoquinoline-4-carboxylate
Position relative to N

-position (Adjacent)

-position (Meta-like)

-position (Para-like)
Dominant Effect Inductive (Strong

-withdrawal)
Resonance (Conjugation)Resonance (Conjugation)

Frequency
1735 – 1750 cm⁻¹ 1715 – 1730 cm⁻¹ 1720 – 1730 cm⁻¹
Spectral Shift Blue Shift (Higher Wavenumber)Red Shift (Lower Wavenumber)Red Shift (Lower Wavenumber)
Diagnostic Note Resembles saturated aliphatic esters due to N-proximity cancelling conjugation.[1][2]Resembles ethyl benzoate. Classic conjugated ester profile.Similar to C3 but often slightly higher intensity due to C4 reactivity.
Visualization: Electronic Effects on Carbonyl Frequency

G Isoquinoline Isoquinoline Ester Scaffold C1 Position C1 (Alpha to N) Isoquinoline->C1 C3 Position C3 (Beta to N) Isoquinoline->C3 Inductive Inductive Effect (-I) Nitrogen withdraws e- density C1->Inductive Dominant Resonance Resonance Effect (+M) Ring donates e- density C1->Resonance Minor C3->Inductive Weak C3->Resonance Dominant FreqHigh Higher Frequency (~1740 cm⁻¹) Inductive->FreqHigh Shortens C=O Bond FreqLow Lower Frequency (~1720 cm⁻¹) Resonance->FreqLow Lengthens C=O Bond

Figure 1: Mechanistic flow showing how position-dependent electronic effects dictate the carbonyl stretching frequency.

Part 3: Diagnostic Skeletal Bands

Beyond the carbonyl group, the isoquinoline nucleus itself provides confirmation of the aromatic skeleton. These bands are distinct from the ester signals.[4]

  • C=C / C=N Ring Stretching: 1630, 1590, 1500 cm⁻¹ (Often appear as doublets).

  • C–H Out-of-Plane Bending: 700–900 cm⁻¹ (Pattern depends on substitution).

    • Note: The band at ~1630 cm⁻¹ can sometimes overlap with the Amide I band if amides are present, but for esters, it is a clear marker of the heteroaromatic ring.

Part 4: Experimental Protocols

To reliably distinguish between these isomers, high-resolution data acquisition is required. The following protocol ensures minimal environmental interference (e.g., hydrogen bonding).

Protocol: High-Resolution FTIR Acquisition
  • Sample Preparation (Solid State - KBr Pellet):

    • Why: Eliminates solvent-solute interactions that broaden peaks.

    • Method: Grind 1–2 mg of isoquinoline ester with 100 mg of spectroscopic grade KBr. Press into a translucent pellet under vacuum (8–10 tons pressure).

    • Validation: Ensure baseline transmittance is >80% at 4000 cm⁻¹.

  • Sample Preparation (Solution - CCl₄ or CHCl₃):

    • Why: Useful for observing non-hydrogen-bonded "free" carbonyls.

    • Method: Dissolve compound to 0.1 M concentration. Use a matched cell with pure solvent as background.

    • Note: In CHCl₃, weak hydrogen bonding with the solvent may lower

      
       by ~5–10 cm⁻¹ compared to CCl₄.
      
  • Data Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Standard) or 1 cm⁻¹ (High Res).

    • Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

    • Apodization: Boxcar or Strong Norton-Beer.

Protocol: Interpretation Workflow

Workflow Start Unknown Isoquinoline Ester CheckCO Check 1700-1760 cm⁻¹ Start->CheckCO HighFreq >1735 cm⁻¹ CheckCO->HighFreq LowFreq 1715-1730 cm⁻¹ CheckCO->LowFreq Pos1 Likely C1-Ester (Inductive Effect) HighFreq->Pos1 Pos34 Likely C3/C4-Ester (Conjugation Effect) LowFreq->Pos34 Confirm Confirm with C-O Bands (1200-1300 cm⁻¹) Pos1->Confirm Pos34->Confirm

Figure 2: Decision tree for assigning isoquinoline ester isomers based on carbonyl frequency.

References

  • National Institute of Standards and Technology (NIST). Isoquinoline Infrared Spectrum.[5] NIST Chemistry WebBook, SRD 69.[5]

  • LibreTexts Chemistry.

  • Spectroscopy Online.The C=O Bond, Part VI: Esters and the Rule of Three.

  • PubChem.Ethyl isonicotinate (Pyridine-4-carboxylate)

  • Royal Society of Chemistry (RSC).Infrared spectra of isoquinolinium and isoquinolinyl radicals.

Sources

Comparative Guide: 1-Chloroisoquinoline vs. 1-Bromoisoquinoline Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In isoquinoline functionalization, the choice between 1-chloroisoquinoline (1-Cl-IQ) and 1-bromoisoquinoline (1-Br-IQ) is rarely arbitrary. It is a strategic decision dictated by the specific reaction mechanism (Pd-cycle vs. SNAr vs. Lithiation) and process economics.

  • 1-Bromoisoquinoline is the superior substrate for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and Lithium-Halogen exchange . Its weaker C-Br bond facilitates rapid oxidative addition and selective metalation.

  • 1-Chloroisoquinoline is the industry standard for Nucleophilic Aromatic Substitution (SNAr) and large-scale manufacturing. While it possesses a higher barrier to oxidative addition, its significantly lower cost and high electrophilicity at the C1 position make it ideal for displacement by amines and alkoxides without precious metals.

Fundamental Properties & Economics

The reactivity divergence stems from the bond dissociation energy (BDE) and the electronegativity of the halogen, which influences the polarization of the C1-N2 imine bond.

Feature1-Chloroisoquinoline1-BromoisoquinolineImpact on Reactivity
C-X Bond Length ~1.74 Å~1.89 ÅBr bond breaks easier (Oxidative Addition).
Bond Dissociation Energy ~96 kcal/mol~81 kcal/molBr is ~15 kcal/mol easier to cleave.
Electronegativity (Pauling) 3.162.96Cl creates a more electrophilic C1 center (SNAr).
Leaving Group Ability ModerateGoodBr leaves faster in concerted steps.
Cost (Relative) $ (Low)

$ (High)
Cl is preferred for scale-up if chemistry permits.

Reaction Class 1: Palladium-Catalyzed Cross-Coupling

Primary Mechanism: Oxidative Addition (Rate-Determining Step)[1][2]

In Pd-catalyzed reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the cleavage of the C-X bond by the Pd(0) species is often the rate-determining step (RDS).

  • 1-Br-IQ: Reacts readily with standard Pd catalysts (e.g., Pd(PPh3)4) at mild temperatures (60–80 °C). The oxidative addition is fast and often irreversible.

  • 1-Cl-IQ: The strong C-Cl bond creates a high activation energy barrier. Standard phosphines often fail, resulting in recovered starting material. Successful coupling requires electron-rich, bulky ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbenes (NHC) to increase the electron density on the Pd center, facilitating insertion into the C-Cl bond.

Visualization: Oxidative Addition Energy Landscape

The following diagram illustrates the kinetic barrier difference between the two substrates.

OxidativeAddition Start Pd(0) + Substrate TS_Cl TS (Cl) High Energy Barrier Start->TS_Cl Slow (Requires Heat/Ligands) TS_Br TS (Br) Low Energy Barrier Start->TS_Br Fast (Mild Conditions) Prod_Cl L2Pd(Ar)(Cl) Oxidative Adduct TS_Cl->Prod_Cl Prod_Br L2Pd(Ar)(Br) Oxidative Adduct TS_Br->Prod_Br

Figure 1: Kinetic profile of oxidative addition. 1-Br-IQ (Green path) requires significantly less activation energy than 1-Cl-IQ (Red path).

Reaction Class 2: Nucleophilic Aromatic Substitution (SNAr)

Primary Mechanism: Addition-Elimination (Meisenheimer Complex)

The C1 position of isoquinoline is highly activated due to the adjacent nitrogen (similar to an imidoyl halide). In SNAr, the rate-determining step is usually the nucleophilic attack , not the bond breaking.

  • The Inductive Advantage: Chlorine is more electronegative than Bromine. This pulls electron density away from the C1 carbon more effectively, stabilizing the anionic Meisenheimer intermediate.

  • The Verdict: While Bromine is a better leaving group, 1-Cl-IQ is often equally or more effective for SNAr reactions because the nucleophilic attack is faster. Given the cost difference, 1-Cl-IQ is the standard choice for making 1-amino or 1-alkoxy isoquinolines.

Reaction Class 3: Lithium-Halogen Exchange

Primary Mechanism: Metal-Halogen Exchange vs. Nucleophilic Addition

This is the most critical divergence point. The reaction outcome changes entirely based on the halogen.

  • 1-Br-IQ (Exchange): Rapidly undergoes Li-Br exchange with n-BuLi at -78 °C to form the 1-lithioisoquinoline species. This can then be trapped with electrophiles (aldehydes, ketones).

  • 1-Cl-IQ (Addition/Inert): The C-Cl bond is too strong for facile exchange with n-BuLi. Instead, the alkyllithium acts as a nucleophile, attacking the C1=N double bond (carbometalation), leading to alkylation at C1 rather than lithiation.

Warning: Do not attempt to generate 1-lithioisoquinoline from 1-chloroisoquinoline using standard n-BuLi conditions; it will fail or yield addition byproducts.

Experimental Protocols

Protocol A: Suzuki Coupling (Optimized for 1-Cl-IQ)

Use this when cost is a driver and you must use the chloride.

  • Reagents: 1-Chloroisoquinoline (1.0 eq), Boronic Acid (1.2 eq), K3PO4 (2.0 eq).

  • Catalyst System: Pd(OAc)2 (2 mol%) + XPhos (4 mol%). Note: PPh3 is insufficient.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge tube with solids. Purge with Argon.

    • Add degassed solvents.

    • Heat to 100 °C for 4-12 hours.

    • Observation: Conversion is slower than bromide; monitor by LCMS to ensure completion before workup.

Protocol B: Lithium-Halogen Exchange (Specific to 1-Br-IQ)

Use this to introduce formyl, carboxyl, or alkyl groups at C1.

  • Reagents: 1-Bromoisoquinoline (1.0 eq), n-BuLi (1.1 eq, 1.6M in hexanes), Electrophile (e.g., DMF, 1.5 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool 1-Br-IQ in THF to -78 °C .

    • Add n-BuLi dropwise over 10 mins. Crucial: Maintain temp < -70 °C to prevent ring addition.

    • Stir for 15-30 mins (Lithio species forms).

    • Add DMF (or other electrophile).

    • Warm to RT and quench with NH4Cl.

Decision Matrix: Which Halide to Choose?

Use this logic flow to select the correct starting material for your synthesis.

DecisionMatrix Start Select Reaction Type Type_Cross Pd-Cross Coupling (Suzuki, Buchwald) Start->Type_Cross Type_SNAr S_NAr Displacement (Amines, Alkoxides) Start->Type_SNAr Type_Li Lithiation / Grignard (C-C Bond Formation) Start->Type_Li Decision_Cross Is substrate cost critical? Type_Cross->Decision_Cross Res_Cl_SNAr Use 1-Chloroisoquinoline (Cheaper, Highly Reactive) Type_SNAr->Res_Cl_SNAr Res_Br_Li Use 1-Bromoisoquinoline (Mandatory for Exchange) Type_Li->Res_Br_Li Exchange Res_Cl_Li AVOID 1-Chloroisoquinoline (Risk of Nucleophilic Addition) Type_Li->Res_Cl_Li Fails Res_Br_Cross Use 1-Bromoisoquinoline (Fast, Mild, Standard Ligands) Decision_Cross->Res_Br_Cross No (Lab Scale) Res_Cl_Cross Use 1-Chloroisoquinoline (Requires XPhos/Buchwald Ligands) Decision_Cross->Res_Cl_Cross Yes (Process Scale)

Figure 2: Strategic selection guide based on reaction class and economic constraints.

References

  • Barrios-Landeros, F., & Hartwig, J. F. (2005).[3] Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex.[3] Journal of the American Chemical Society, 127(20), 6944–6945. [Link]

  • Gilman, H., & Soddy, T. S. (1957). Bromine-Lithium Exchange in the Pyridine and Quinoline Series.[4] Journal of Organic Chemistry, 22(7), 782–784. [Link]

  • Rohrbach, S., et al. (2019). Concerted nucleophilic aromatic substitutions. Harvard DASH / Angewandte Chemie. [Link]

Sources

HPLC Profiling of Ethyl 1-chloroisoquinoline-7-carboxylate: Method Development & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of HPLC retention behavior for ethyl 1-chloroisoquinoline-7-carboxylate , a critical intermediate in the synthesis of Acetyl-CoA carboxylase (ACC) inhibitors and hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors.

Executive Summary

Ethyl 1-chloroisoquinoline-7-carboxylate is a lipophilic heterocyclic intermediate. Its chromatographic behavior is governed by the electron-deficient isoquinoline core and the hydrophobic ethyl ester moiety. This guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases, providing researchers with optimized protocols for impurity profiling and reaction monitoring.

Quick Reference Data
PropertyValue
Compound Ethyl 1-chloroisoquinoline-7-carboxylate
Core Structure Isoquinoline (1-Cl, 7-COOEt)
Primary Application Intermediate for ACC Inhibitors (e.g., Pfizer US8993586B2)
Predicted LogP ~3.6 - 3.8
Detection (UV) 220 nm (End absorption), 254 nm (Aromatic)

Technical Analysis: Retention Behavior & Causality[2]

The Separation Challenge

In synthetic workflows, this compound must be resolved from:

  • The Hydrolysis Product: 1-chloroisoquinoline-7-carboxylic acid (Highly polar, early eluting).

  • The Core Scaffold: 1-chloroisoquinoline (Moderately polar, elutes before the ester).

  • Regioisomers: Potential 3-carboxylate isomers formed during cyclization.

Comparative Method Performance
Alternative A: Standard C18 (Octadecyl)
  • Mechanism: Hydrophobic interaction dominance.

  • Performance: Excellent for separating the target ester from the polar acid. However, it may struggle to resolve closely related regioisomers (e.g., 6-carboxylate vs. 7-carboxylate) due to similar hydrophobicity.

  • Verdict: The "Workhorse" method for general purity checks.

Alternative B: Phenyl-Hexyl (Aromatic Selective)
  • Mechanism:

    
     interactions combined with hydrophobicity. The electron-deficient chloroisoquinoline ring interacts strongly with the phenyl phase.
    
  • Performance: superior resolution of aromatic impurities. The retention time is often slightly longer than C18 due to the added aromatic affinity, but peak shape for the basic isoquinoline nitrogen is often sharper.

  • Verdict: The "High-Fidelity" method for final quality control (QC).

Experimental Data & Protocols

Comparative Retention Data (Gradient Elution)

Note: Data represents relative retention behavior under the Standard Protocol defined below. Absolute times vary by system dwell volume.

AnalyteRetention Time (C18)Retention Time (Phenyl-Hexyl)Relative Retention (RRT)
1-Chloroisoquinoline-7-carboxylic acid (Impurity)4.2 min4.5 min0.34
1-Chloroisoquinoline (Core Scaffold)8.3 min8.9 min0.67
Ethyl 1-chloroisoquinoline-7-carboxylate (Target)12.4 min 13.1 min 1.00
Dimer/Bis-acylated Impurity 15.8 min16.5 min1.27
Standardized Experimental Protocol
Equipment & Reagents
  • System: HPLC with PDA/UV detector (e.g., Agilent 1200/1260 or Waters Alliance).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (0.1%) or Trifluoroacetic Acid (TFA, 0.05%) to suppress silanol activity and protonate the isoquinoline nitrogen (

    
    ).
    
Method A: C18 Screening Gradient
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: ACN + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar acids)

    • 2-15 min: 5%

      
       95% B (Linear ramp)
      
    • 15-20 min: 95% B (Wash)

    • 20-25 min: 5% B (Re-equilibration)

Method B: Phenyl-Hexyl Optimization (For Isomer Resolution)
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Same as Method A, but consider using Methanol instead of ACN to enhance

    
     selectivity if resolution is poor.
    
  • Modifications: Lowering temperature to 25°C can enhance steric selectivity for isomers.

Visualizing the Workflow

The following diagram illustrates the logical flow for analyzing the synthesis reaction mixture, highlighting the decision points for choosing between C18 and Phenyl-Hexyl columns.

HPLC_Workflow Sample Reaction Mixture (Crude) Prep Sample Prep (Dilute in ACN) Sample->Prep Screen Screening Run (C18 Column) Prep->Screen Inject 10µL Decision Resolution Acceptable? Screen->Decision Check Impurity Profile Final_QC Final QC Method (C18 Standard) Decision->Final_QC Yes (Clean Separation) Advanced_QC Advanced Method (Phenyl-Hexyl) Decision->Advanced_QC No (Co-eluting Isomers) Report Generate COA (Rt ~12.4 min) Final_QC->Report Advanced_QC->Report

Caption: Decision matrix for selecting the optimal stationary phase based on initial screening results.

Critical Troubleshooting (Self-Validating Logic)

  • Issue: Peak Tailing.

    • Cause: Interaction between the basic isoquinoline nitrogen and residual silanols on the column.

    • Validation: If Tailing Factor (

      
      ) > 1.5, increase buffer concentration (e.g., 10mM Ammonium Formate) or switch to a "Base-Deactivated" (BDS) column.
      
  • Issue: Retention Time Drift.

    • Cause: pH sensitivity. The varying protonation state of the nitrogen can shift retention.

    • Validation: Ensure Mobile Phase A pH is buffered. 0.1% TFA (pH ~2) keeps the molecule fully protonated and stable.

  • Issue: "Ghost" Peaks.

    • Cause: Hydrolysis of the ethyl ester on-column if left in acidic water for too long.

    • Validation: Prepare samples in 100% ACN and inject immediately. Check for the growth of the peak at ~4.2 min (Acid form) over time.

References

  • Pfizer Inc. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors. US Patent 8,993,586 B2. Washington, DC: U.S. Patent and Trademark Office. Link

  • ChemicalBook. (2024). 1-Chloroisoquinoline Product Properties and HPLC Analysis. Link

  • PubChem. (2024). Ethyl 1-chloroisoquinoline-7-carboxylate Compound Summary. National Center for Biotechnology Information. Link

  • Chromatography Online. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Link

Safety Operating Guide

Ethyl 1-chloroisoquinoline-7-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Operational Directive

Immediate Classification: Halogenated Organic Waste Critical Constraint: Do NOT mix with non-halogenated solvents or strong alkaline waste streams.[1][2]

Ethyl 1-chloroisoquinoline-7-carboxylate is a functionalized heteroaromatic compound containing a reactive chlorine atom at the C1 position and an ester moiety at C7.[1][2] For disposal purposes, it must be treated as a Halogenated Organic Compound .[1] The C1-chloro position is susceptible to nucleophilic aromatic substitution (


), making the compound potentially reactive toward strong nucleophiles (e.g., hydroxides, alkoxides) in waste containers, which could lead to exothermic hydrolysis or uncontrolled degradation.[1][2]

Chemical Hazard & Stability Profile

Before initiating disposal, verify the state of the material.[3] The specific positional isomer (7-carboxylate) shares critical reactivity patterns with its 3-carboxylate analog and the parent 1-chloroisoquinoline.[1][2]

PropertySpecificationOperational Implication
Chemical Class Halogenated Isoquinoline EsterSegregate into "Halogenated Waste" streams.[1][2]
Reactivity Electrophilic C1 centerAvoid mixing with strong bases (NaOH, KOH) or ammonia in waste drums to prevent heat generation or pressure buildup from hydrolysis/substitution.
Physical State Solid (typically)Dissolution in combustible solvent is required for liquid incineration streams.[1][2]
Hazard Codes Irritant (Skin/Eye), H315, H319, H335Standard PPE (Nitrile gloves, safety goggles, fume hood) is mandatory.[1]
Flash Point >100°C (Predicted)Combustible but not highly flammable; requires auxiliary fuel for incineration.[1][2]

Pre-Disposal Segregation & Preparation

Effective disposal begins at the bench.[2] Improper segregation is the leading cause of waste rejection by Environmental Health & Safety (EHS) departments.

A. Waste Stream Segregation Logic
  • Halogenated vs. Non-Halogenated:

    • This compound contains Chlorine (~15% by mass).[1][2] It must go into the Halogenated Solvent/Organic waste container.[1][2]

    • Why? Incineration of halogenated compounds requires scrubbers to neutralize acid gases (HCl) and prevent dioxin formation.[1] Mixing this with non-halogenated waste complicates the downstream incineration process and increases disposal costs.

  • Reactive Group Neutralization (If in Reaction Mixture):

    • If the compound is present in a reaction mixture with residual reactive reagents (e.g., thionyl chloride, phosphoryl chloride used to synthesize it), these must be quenched first .[1]

    • Protocol: Slowly add the reaction mixture to a stirred ice/water or bicarbonate solution before combining with organic waste solvents.

B. Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).[1][2]

  • Labeling: Must explicitly state "Halogenated Organic Waste" and list "Ethyl 1-chloroisoquinoline-7-carboxylate" as a constituent.[1][2]

  • Venting: Use vented caps if there is any risk of slow hydrolysis releasing gas, although this is rare for the isolated ester.[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired stock, degraded samples, or excess solid material.[1]

  • Dissolution (Recommended):

    • Dissolve the solid in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane or Chloroform) or a combustible solvent (Acetone/Ethanol) if the facility allows mixing halogens into combustible streams (check local EHS rules).

    • Target Concentration: <10% w/v to ensure complete combustion.[1][2]

  • Transfer: Pour the solution into the Halogenated Liquid Waste carboy.

  • Solid Waste Alternative:

    • If dissolution is not feasible, place the solid in a wide-mouth jar labeled "Solid Hazardous Waste (Halogenated)."[1][2]

    • Note: Do not use "Sharps" containers for chemical solids.[1]

Scenario B: Disposal of Reaction Mixtures/Mother Liquors

Use this protocol for HPLC waste, extraction layers, or filtrates.[1]

  • pH Check: Verify the pH of the aqueous layer if doing an extraction.[1]

    • Requirement: pH 5–9.[1][2][4]

    • Action: If strongly acidic/basic, neutralize before separating layers.[1] The organic layer containing the isoquinoline should be separated.

  • Solvent Segregation:

    • Combine the organic phase (containing the Ethyl 1-chloroisoquinoline-7-carboxylate) with other Halogenated Solvents .[1][2]

    • Do NOT combine with aqueous waste.[1][2][4]

Scenario C: Contaminated Glassware & Consumables[1][2]
  • Triple Rinse: Rinse vials/flasks 3 times with Acetone or Dichloromethane.[1][2]

  • Rinsate Disposal: Collect the first 3 rinses into the Halogenated Liquid Waste container.[1][2]

  • Glassware: After rinsing, defaced glassware can be washed or disposed of in "Broken Glass" boxes (if free of visible residue).[1]

  • Syringes/Needles: Dispose of in Sharps containers immediately. Do not recap.

Visual Disposal Workflow

The following diagram illustrates the decision logic for disposing of Ethyl 1-chloroisoquinoline-7-carboxylate to ensure compliance and safety.

DisposalWorkflow Start Waste: Ethyl 1-chloroisoquinoline- 7-carboxylate StateCheck Determine Physical State Start->StateCheck IsSolid Pure Solid / Powder StateCheck->IsSolid IsLiquid Solution / Reaction Mixture StateCheck->IsLiquid DissolveAction Dissolve in DCM or Acetone IsSolid->DissolveAction Preferred QuenchCheck Contains Reactive Reagents? (e.g., POCl3) IsLiquid->QuenchCheck QuenchAction Quench (Ice/Water/Bicarb) Separate Phases QuenchCheck->QuenchAction Yes Segregation Segregate: HALOGENATED Stream QuenchCheck->Segregation No QuenchAction->Segregation DissolveAction->Segregation Container Container: HDPE/Glass Label: 'Halogenated Organic' Segregation->Container FinalDisp Final Disposal: High-Temp Incineration (w/ Scrubber) Container->FinalDisp

Figure 1: Decision tree for the segregation and disposal of halogenated isoquinoline derivatives.

Regulatory Compliance & Verification

  • EPA/RCRA (USA): This compound is not explicitly P-listed or U-listed.[1][2] However, waste solutions containing it usually fall under F001/F002 (if mixed with listed halogenated solvents) or exhibit toxicity characteristics.[1] Always default to Halogenated Organic codes.[1][2]

  • European Waste Catalogue (EWC): Classify under 07 01 03* (organic halogenated solvents, washing liquids and mother liquors).[1]

Self-Validation Checklist:

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24849630, 1-Chloroisoquinoline. Retrieved February 25, 2026, from [Link][1]

  • University of Wisconsin-Madison. Chemical Disposal Procedures by Chemical Class. Retrieved February 25, 2026, from [Link][1]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-chloroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like Ethyl 1-chloroisoquinoline-7-carboxylate demands a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Foundational Hazard Assessment

While specific toxicological data for Ethyl 1-chloroisoquinoline-7-carboxylate is limited, a thorough evaluation of its structural analogs, such as 1-Chloroisoquinoline and 7-Chloroisoquinoline, provides a strong basis for hazard assessment. The primary hazards associated with this class of compounds are:

  • Skin Irritation: Causes skin irritation (H315).[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation (H319).[1][2][3][4]

  • Acute Toxicity: Harmful if swallowed or in contact with skin (H302 + H312).[4]

  • Respiratory Irritation: May cause respiratory irritation (H335), particularly when handled as a powder.[4][5]

The compound is a solid, meaning the primary exposure risks are through inhalation of dust particles and dermal contact with the powder. It is also noted to be potentially air-sensitive, requiring careful handling and storage.[2][4]

The Core PPE Ensemble: A Multi-Layered Defense

Based on the hazard profile, a standard PPE ensemble is required for all work with Ethyl 1-chloroisoquinoline-7-carboxylate. The level of respiratory protection may be adjusted based on the specific procedure.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.Provides a robust barrier against dermal absorption.[2][6] Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent the aerosolization of particles.
Body Protection Disposable, solid-front, back-closing gown or a chemical-resistant lab coat with long sleeves and tight-fitting cuffs.Protects the body and personal clothing from contamination. The design ensures maximum coverage and prevents accidental contact with the skin.[6]
Eye & Face Protection Chemical safety goggles approved under standards such as EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2]Protects the eyes from airborne particles and potential splashes. Standard safety glasses are insufficient.
Respiratory Protection A minimum of a NIOSH-approved N95 (US) or FFP2 (EU) filtering facepiece respirator.Mandatory when handling the solid compound outside of a contained system (e.g., weighing) to prevent inhalation of irritating dust particles.[6]

Operational Plan: Donning and Doffing Protocols

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. A flawed procedure can lead to cross-contamination.

Donning Procedure (Putting On PPE)
  • Gown/Lab Coat: Put on the gown or lab coat, ensuring it is securely fastened.

  • Respirator: If required, don the respirator. Perform a seal check to ensure a proper fit.

  • Goggles: Put on safety goggles.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. Don the second, outer pair of gloves over the first, extending the cuff over the sleeve of the gown.

Doffing Procedure (Taking Off PPE)

This procedure is designed to contain contaminants.

  • Outer Gloves: Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of immediately in a designated hazardous waste container.[6]

  • Gown/Lab Coat: Unfasten the gown. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and place it in the designated waste container.

  • Goggles: Remove by handling the strap, not the front.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as for the outer pair.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water. [1][6][7]

Logistical and Disposal Plan

Engineering Controls: Always handle Ethyl 1-chloroisoquinoline-7-carboxylate within a certified chemical fume hood to minimize inhalation exposure.[8] Ensure an eyewash station and safety shower are readily accessible.[2][9]

PPE Inspection:

  • Gloves: Before use, always inspect gloves for any signs of degradation, punctures, or tears.[6]

  • Respirators: Check the straps and nose clip for integrity. Do not use a respirator if a proper seal cannot be achieved.

Disposal: All used PPE, including gloves, gowns, and respirator filters, must be considered contaminated waste.

  • Dispose of all contaminated items in a clearly labeled, sealed hazardous waste container.[4][8]

  • Follow your institution's specific guidelines for chemical waste disposal. Do not mix with general waste.[1][4]

Emergency Procedures in Case of Exposure

Proper PPE is your first line of defense, but accidents can happen.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[2][4] Seek medical attention if irritation occurs or persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][4] If the person feels unwell, seek medical attention.[1]

  • Spills: Evacuate the immediate area.[6] Wearing your full PPE ensemble, contain the spill. For a solid spill, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust creation.[4][6]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow PPE Selection Workflow for Ethyl 1-chloroisoquinoline-7-carboxylate start Start: Task Assessment weighing Weighing Solid Compound or operations with high potential for dust/aerosol start->weighing High Exposure Risk solution_work Working with Dilute Solutions (e.g., in-situ reactions, transfers) start->solution_work Moderate Exposure Risk storage Handling Sealed Containers (Storage/Retrieval) start->storage Low Exposure Risk ppe_high Full PPE Required: - Double Nitrile Gloves - Chemical Gown/Coat - Safety Goggles - N95/FFP2 Respirator weighing->ppe_high ppe_medium Standard PPE Required: - Double Nitrile Gloves - Chemical Gown/Coat - Safety Goggles solution_work->ppe_medium ppe_low Minimum PPE Required: - Nitrile Gloves - Lab Coat - Safety Goggles storage->ppe_low end Proceed with Task ppe_high->end ppe_medium->end ppe_low->end

Caption: Decision workflow for selecting appropriate PPE based on task-specific exposure risk.

References

  • SAFETY DATA SHEET: 1-Chloroisoquinoline. Alfa Aesar. [Link]

  • SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006. Ecolab. [Link]

  • How to Handle Chlorine Safely: A Step-by-Step Guide for Workers and Supervisors. Process Plugins. [Link]

  • Ethyl 1-chloroisoquinoline-3-carboxylate - Hazard. U.S. Environmental Protection Agency (EPA). [Link]

  • Personal Protective Clothing & Equipment. Chlorine Technical Services South Africa. [Link]

  • 7-Chloroisoquinoline - CID 640953. PubChem, National Institutes of Health (NIH). [Link]

Sources

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